8-Carbamoylnaphthalene-1-carboxylic acid
Description
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Properties
IUPAC Name |
8-carbamoylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVIMBYDMARKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380401 | |
| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5811-88-1 | |
| Record name | Naphthalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Carbamoylnaphthalene-1-carboxylic acid chemical properties
An In-depth Technical Guide to 8-Carbamoylnaphthalene-1-carboxylic acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.
Core Chemical Properties
This compound is a derivative of naphthalene, featuring both a carboxylic acid and a carboxamide (carbamoyl) functional group at the 1 and 8 positions, respectively. Its chemical identity is established by the following identifiers.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| Synonyms | 8-Carbamoyl-1-naphthoic acid, 8-(Aminocarbonyl)-1-naphthoic acid, 8-Carboxynaphthalene-1-carboxamide | [1][2] |
| CAS Number | 5811-88-1 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1][2] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O | [1][2] |
| InChI | InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) | [1] |
| InChIKey | GRVIMBYDMARKEZ-UHFFFAOYSA-N |[1][2] |
Physicochemical Data
The quantitative physical and chemical properties of the compound are summarized below. These values are a mix of experimental and computationally predicted data.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 215.20 g/mol | Computed | [1] |
| Exact Mass | 215.058243149 Da | Computed | [1] |
| Melting Point | 265-267 °C | Experimental | [2] |
| Boiling Point | 544.7 °C at 760 mmHg | Predicted | [2] |
| Density | 1.39 g/cm³ | Predicted | [2] |
| XLogP3 (Lipophilicity) | 1.3 | Computed | [1] |
| Polar Surface Area | 80.4 Ų | Computed | [1] |
| Rotatable Bond Count | 2 | Computed | [1] |
| Hydrogen Bond Donors | 2 | Computed | [1] |
| Hydrogen Bond Acceptors | 3 | Computed |[1] |
Logical Structure and Functional Groups
The molecule's structure is defined by a rigid naphthalene core with two key functional groups that dictate its chemical behavior.
Spectroscopic Analysis
While a full experimental spectrum is not publicly available, the expected spectroscopic characteristics can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
An IR spectrum would show characteristic absorptions for the functional groups present.[3]
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3500 cm⁻¹ region.[3]
-
N-H Stretch (Amide): Two sharp peaks are expected around 3100-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions are expected between 1650-1750 cm⁻¹. The peri-interaction and potential hydrogen bonding may cause shifts or broadening.
-
C=C Stretch (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A broad singlet, highly deshielded, appearing far downfield (>10-12 ppm).[3][4]
-
-NH₂ Protons: Two broad singlets are expected, typically in the 5-8 ppm range.
-
Aromatic Protons: A complex multiplet pattern is expected between 7-9 ppm, corresponding to the 6 protons on the naphthalene ring.
-
-
¹³C NMR:
Mass Spectrometry (MS)
GC-MS analysis provides fragmentation data for the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z = 215.
-
Key Fragments: The top three observed peaks are at m/z values of 197, 153, and 126.[1] This pattern suggests an initial loss of H₂O or NH₃, followed by the loss of CO or other fragments from the naphthalene core.
Experimental Protocols
Plausible Synthesis Protocol
A plausible route for the synthesis of this compound starts from 1,8-naphthalic anhydride. This involves a selective mono-amidation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-naphthalic anhydride in a suitable aprotic solvent (e.g., Dichloromethane).
-
Amidation: Add a solution of aqueous ammonia dropwise to the stirred solution at room temperature.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then acidified with dilute HCl to precipitate the carboxylic acid.
-
Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.
Spectroscopic Characterization Protocol
The following outlines standard procedures for obtaining spectroscopic data.[6]
-
Sample Preparation: Prepare separate, appropriately concentrated samples of the purified compound for each analytical technique.
-
NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR: Prepare a KBr pellet by mixing the solid sample with dry potassium bromide or use an ATR-FTIR spectrometer.[6]
-
MS: For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be required.[6] Direct infusion ESI-MS can also be used.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz).
-
IR: Record the spectrum in the 4000-400 cm⁻¹ range.
-
MS: Obtain the mass spectrum, ensuring calibration for accurate mass determination.
-
-
Data Analysis:
-
Assign peaks in NMR and IR spectra to the corresponding functional groups and protons/carbons.
-
Analyze the fragmentation pattern in the mass spectrum to confirm the molecular structure.
-
Biological Activity
Safety and Handling
According to aggregated GHS data, this compound is classified as a warning-level hazard.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] Handling should occur in a well-ventilated area.[1]
References
- 1. This compound | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 8-Carbamoylnaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-carbamoylnaphthalene-1-carboxylic acid, a molecule of interest in chemical research and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound, also known as 8-carboxynaphthalene-1-carboxamide, is a derivative of naphthalene-1,8-dicarboxylic acid. Its structure, featuring both a carboxylic acid and a carboxamide group in the peri-position, makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmacological activity. The selective synthesis of this mono-amide derivative from the corresponding dicarboxylic anhydride presents a key chemical challenge. This guide focuses on the most direct and plausible synthetic route.
Core Synthesis Pathway: Selective Mono-amidation of Naphthalene-1,8-dicarboxylic Anhydride
The principal and most direct pathway for the synthesis of this compound is the selective mono-amidation of naphthalene-1,8-dicarboxylic anhydride. This reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring, leading to the formation of an amic acid.
This process is conceptually an intermediate step in the well-established synthesis of 1,8-naphthalimide, where a second intramolecular condensation reaction occurs to form the cyclic imide.[1] Therefore, controlling the reaction conditions to favor the formation and isolation of the mono-amidated product is critical. Key parameters to control include stoichiometry of the reactants, temperature, and reaction time.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
While a specific, high-yield protocol for the exclusive synthesis and isolation of this compound is not extensively documented in publicly available literature, the following experimental design is proposed based on the principles of selective aminolysis of cyclic anhydrides.[2] The key is to use a controlled amount of ammonia and maintain conditions that prevent the subsequent cyclization to the imide.
Materials:
-
Naphthalene-1,8-dicarboxylic anhydride
-
Aqueous ammonia (concentration to be determined, e.g., 28-30%)
-
Suitable solvent (e.g., Dioxane, THF, or water)
-
Hydrochloric acid (for acidification)
-
Deionized water
Proposed Experimental Workflow:
Caption: Proposed experimental workflow for the synthesis of this compound.
Quantitative Data
Due to the limited availability of specific literature on the optimized synthesis of this compound, the quantitative data presented below is a combination of reported physical properties and expected spectroscopic characteristics based on the analysis of its functional groups.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | [3] |
| Molecular Weight | 215.21 g/mol | [3] |
| Melting Point | 265-270 °C | [4] |
| Boiling Point | 544.7 °C at 760 mmHg | [3] |
| Density | 1.39 g/cm³ | [3] |
| Appearance | Solid | N/A |
| CAS Number | 5811-88-1 | [5] |
Table 2: Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals | Reference |
| ¹H NMR | Aromatic protons (multiple signals), Amide protons (broad singlet), Carboxylic acid proton (broad singlet, downfield shift >10 ppm) | [6][7] |
| ¹³C NMR | Aromatic carbons (multiple signals, ~110-150 ppm), Carboxamide carbonyl carbon (~165-175 ppm), Carboxylic acid carbonyl carbon (~170-185 ppm) | [8][9][10] |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), N-H stretch (~3100-3500), C=O stretch (carboxylic acid, ~1700-1730), C=O stretch (amide, ~1650-1680) | [11][12][13][14] |
| Mass Spec. | m/z top peak: 197, m/z 2nd highest: 153, m/z 3rd highest: 126 | [5] |
Conclusion
The synthesis of this compound via the selective mono-amidation of naphthalene-1,8-dicarboxylic anhydride is a chemically sound and direct approach. The primary challenge lies in optimizing the reaction conditions to favor the formation of the amic acid and prevent its subsequent cyclization to the naphthalimide. The experimental protocol and data presented in this guide provide a solid foundation for researchers to develop a robust and high-yield synthesis of this valuable chemical intermediate. Further investigation into reaction kinetics and the use of alternative aminating agents or catalysts could lead to improved synthetic methodologies.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Photophysical Properties of 8-Carbamoylnaphthalene-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Carbamoylnaphthalene-1-carboxylic acid is a disubstituted naphthalene derivative featuring a carboxylic acid at the C1 position and a carbamoyl (carboxamide) group at the C8 position. Its rigid naphthalene core, coupled with functional groups capable of hydrogen bonding and altering electron density, suggests potential for interesting photophysical behaviors, including fluorescence. Naphthalene-based fluorophores are integral to various scientific domains, including the development of fluorescent probes, sensors, and active pharmaceutical ingredients. Understanding the photophysical properties of this specific molecule is crucial for unlocking its potential applications.
This document outlines the anticipated photophysical characteristics of this compound, provides standardized methodologies for their experimental determination, and proposes a logical synthetic pathway.
Expected Photophysical Properties
The photophysical behavior of this compound is dictated by the electronic structure of the naphthalene ring, perturbed by the electron-withdrawing carboxylic acid and carbamoyl substituents.
Absorption Spectroscopy
The parent naphthalene molecule exhibits characteristic absorption bands in the ultraviolet region. The introduction of substituents at the peri-positions (C1 and C8) is expected to cause a bathochromic (red) shift in the absorption maxima (λ_abs_) due to the extension of the π-conjugated system. Both the carboxylic acid and carbamoyl groups can interact electronically with the naphthalene core, influencing the energy of the S₀ → S₁ transition. Intramolecular hydrogen bonding between the -COOH and -CONH₂ groups could induce a more planar and rigid conformation, which would likely lead to more defined, structured absorption bands.
Emission Spectroscopy
Many naphthalene derivatives are known to be fluorescent, and this compound is expected to exhibit fluorescence upon excitation into its absorption bands. Key anticipated properties of its emission include:
-
Solvatochromism: The emission spectrum is likely to be sensitive to the polarity of the solvent. This phenomenon arises from the stabilization of the excited state dipole moment by polar solvent molecules. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated, which is a common feature of naphthalene derivatives with donor-acceptor characteristics.
-
pH Sensitivity: The presence of the carboxylic acid group (pKa ≈ 3-5) and the potential for protonation/deprotonation of the amide group under strong acidic or basic conditions suggests that the fluorescence properties (intensity and wavelength) will be highly dependent on the pH of the medium.
-
Intramolecular Charge Transfer (ICT): The substituents may facilitate an intramolecular charge transfer character in the excited state, which often leads to a large Stokes shift and sensitivity to the local environment.
Data Presentation
The following table summarizes the anticipated photophysical properties for this compound in a common organic solvent like ethanol. This data is illustrative and requires experimental verification.
| Photophysical Parameter | Expected Value/Range | Notes |
| Absorption Maximum (λ_abs_) | 320 - 350 nm | Dependent on solvent and pH. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for π-π* transitions in naphthalenes. |
| Emission Maximum (λ_em_) | 400 - 480 nm | Expected to show a red shift in more polar solvents. |
| Stokes Shift | 80 - 130 nm (approx. 6000 - 8000 cm⁻¹) | A large shift is anticipated due to potential ICT character. |
| Fluorescence Quantum Yield (Φ_F_) | 0.1 - 0.5 | Highly dependent on solvent, pH, and temperature. |
| Fluorescence Lifetime (τ_F_) | 1 - 10 ns | Dependent on the rates of radiative and non-radiative decay. |
Synthesis Pathway
While a specific protocol for this compound is not documented, a plausible synthesis can be envisioned starting from commercially available naphthalic anhydride (naphthalene-1,8-dicarboxylic anhydride). A selective mono-amidation followed by hydrolysis would yield the target compound.
Caption: Plausible synthetic route to this compound.
Experimental Protocols
The following sections describe standard methodologies for the comprehensive photophysical characterization of a fluorescent compound like this compound.
General Sample Preparation
-
Prepare a stock solution of the compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).
-
For spectroscopic measurements, dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
For pH-dependent studies, use appropriate buffer solutions (e.g., citrate, phosphate, borate) to maintain a constant pH.
UV-Visible Absorption Spectroscopy
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
-
Instrument: Use a calibrated spectrofluorometer.
-
Procedure:
-
Emission Spectrum: Excite the sample at its λ_abs_. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline. The peak of this spectrum is the λ_em_.
-
Excitation Spectrum: Set the emission detector to the λ_em_. Scan the excitation monochromator over a range of wavelengths below the emission maximum. The resulting spectrum should match the absorption spectrum if a single fluorescent species is present.
-
Fluorescence Quantum Yield (Φ_F_) Determination
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.
-
Standard: Select a quantum yield standard with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.54).
-
Procedure:
-
Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ_F_) Measurement
-
Instrument: Use a Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to its λ_abs_.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Record an instrument response function (IRF) using a scattering solution (e.g., Ludox).
-
The fluorescence decay data is then fitted to an exponential decay model (deconvoluted with the IRF) to determine the fluorescence lifetime (τ_F_).
-
Caption: General workflow for photophysical characterization of a fluorescent compound.
Conclusion
While direct experimental data remains elusive, the structural features of this compound strongly suggest it possesses interesting photophysical properties, including fluorescence sensitive to its environment (solvent polarity and pH). The peri-substitution with both a carboxylic acid and a carbamoyl group presents a unique electronic and steric environment on the naphthalene core, warranting further investigation. The methodologies outlined in this guide provide a robust framework for the future synthesis and detailed characterization of this compound, which could prove valuable for applications in materials science, chemical sensing, and drug development.
In-Depth Technical Guide on the Crystal Structure of 1,8-Naphthalimide, the Cyclized Form of 8-Carbamoylnaphthalene-1-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure of 1,8-naphthalimide. It is important to note that its precursor, 8-Carbamoylnaphthalene-1-carboxylic acid, readily undergoes intramolecular cyclization to form the highly stable 1,8-naphthalimide. As such, obtaining a crystal structure of the open-chain acid is challenging, and the crystalline form typically encountered is that of the cyclized imide. This document will, therefore, focus on the crystal structure of 1,8-naphthalimide, a foundational scaffold in the development of fluorescent probes and pharmacologically active agents.
Introduction to 1,8-Naphthalimide
1,8-Naphthalimide and its derivatives are a significant class of compounds characterized by their robust chemical and photophysical properties.[1] Their rigid, planar structure is the basis for their widespread use as fluorescent dyes, chemosensors, and as intercalating agents in drug design.[1][2][3] The ease of synthetic modification at both the imide nitrogen and the naphthalene core allows for the fine-tuning of their biological and photophysical characteristics.[1] Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is paramount for structure-based drug design and the rational design of new materials with tailored properties.
Molecular and Crystal Structure
The crystal structure of 1,8-naphthalimide and its derivatives has been extensively studied using single-crystal X-ray diffraction. These studies reveal the arrangement of the molecules in the solid state, which is governed by intermolecular interactions such as π-π stacking and hydrogen bonding.
Crystallographic Data
The following table summarizes representative crystallographic data for a derivative of 1,8-naphthalimide, providing a basis for understanding the structural parameters of this class of compounds.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Cmce |
| a (Å) | 7.0048(4) |
| b (Å) | 18.0939(7) |
| c (Å) | 19.2281(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2437.0(2) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.304 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 1008 |
Data for N-isopropyl-1,8-naphthalimide, a representative derivative.[4]
Experimental Protocols
The determination of the crystal structure of 1,8-naphthalimide derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis of 1,8-Naphthalimide
A common route for the synthesis of 1,8-naphthalimide involves the reaction of 1,8-naphthalic anhydride with an appropriate amine.[1] For the parent 1,8-naphthalimide, 1,8-naphthalic anhydride is reacted with ammonium acetate.
General Procedure:
-
1,8-Naphthalic anhydride is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[1][5]
-
Ammonium acetate is added to the solution.
-
The reaction mixture is heated under reflux for several hours.[1]
-
Upon cooling, the 1,8-naphthalimide product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of 1,8-naphthalimide derivatives.
Typical Crystallization Protocol:
-
The purified 1,8-naphthalimide derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane) to create a saturated or near-saturated solution.[5]
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Crystals suitable for X-ray diffraction typically form over a period of several days to weeks.
X-ray Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.
-
The data collection is performed at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the relationship between the starting material and the final cyclized product, as well as the general workflow for crystal structure determination.
Caption: Intramolecular cyclization of this compound.
Caption: General workflow for determining the crystal structure of a 1,8-naphthalimide derivative.
Conclusion
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide|High-Purity Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 8-Carbamoylnaphthalene-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a primary amide. This document is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and drug development context.
Chemical Structure and Properties
This compound is a derivative of naphthalene, possessing both a carboxylic acid and a carboxamide functional group at positions 1 and 8, respectively. This substitution pattern suggests the potential for intramolecular hydrogen bonding, which can influence its chemical, physical, and spectroscopic properties.
Molecular Formula: C₁₂H₉NO₃[1]
Molecular Weight: 215.20 g/mol [1]
Spectroscopic Data (Predicted and Typical)
The following tables summarize the expected spectroscopic data for this compound. These values are based on typical ranges for the functional groups present and should be confirmed by experimental data.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-H (Naphthalene) | 7.5 - 8.5 | Multiplet | The specific coupling patterns will depend on the substitution. Protons peri to the carbonyl and amide groups will be significantly deshielded. |
| -COOH | 12.0 - 14.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.[2] |
| -CONH₂ | 7.0 - 8.0 | Two Broad Singlets | The two amide protons may be non-equivalent due to restricted rotation around the C-N bond, appearing as two separate signals. These protons are also exchangeable with D₂O. |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | Aromatic carboxylic acids typically appear in this range.[3] |
| C=O (Amide) | 168 - 175 | The chemical shift is similar to that of the carboxylic acid carbonyl. |
| Ar-C (Naphthalene) | 120 - 140 | Includes both protonated and quaternary carbons of the naphthalene ring. The carbons bearing the substituents will be shifted downfield. |
FT-IR Spectroscopy
Table 3: Predicted FT-IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and may overlap with C-H stretches.[2][3][4] |
| N-H (Amide) | 3100 - 3500 | Medium | Two bands may be observed for a primary amide, corresponding to symmetric and asymmetric stretching. |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Conjugation with the aromatic ring lowers the stretching frequency.[5] |
| C=O (Amide I band) | 1650 - 1680 | Strong | The C=O stretch of the amide. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |
| N-H bend (Amide II band) | 1550 - 1640 | Medium | |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 215 | [M]⁺ | Molecular ion peak. |
| 198 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |
| 197 | [M-H₂O]⁺ | Loss of water, a common fragmentation for carboxylic acids. This is a prominent peak in the GC-MS data.[1] |
| 170 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 153 | [M-H₂O-CO]⁺ | Subsequent loss of carbon monoxide from the [M-H₂O]⁺ fragment. This is the second highest peak in the GC-MS data.[1] |
| 126 | Aromatic fragment | Further fragmentation of the naphthalene core. This is the third highest peak in the GC-MS data.[1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for observing the exchangeable protons of the carboxylic acid and amide groups.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry
Sample Preparation (for GC-MS or LC-MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
Filter the solution if necessary to remove any particulate matter.
Data Acquisition (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
GC Column: A suitable capillary column for separating aromatic compounds.
-
Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic data and the chemical structure.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is based on well-established principles of spectroscopy, experimental verification is crucial for definitive structural confirmation and purity assessment. The provided protocols and workflows offer a starting point for researchers and scientists working with this compound, facilitating its analysis in various stages of research and development.
References
- 1. This compound | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to 1,8-Naphthalimide Derivatives for Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the development of fluorescent probes and imaging agents due to its remarkable photophysical properties, synthetic versatility, and robust photostability.[1][2][3] This technical guide provides a comprehensive overview of 1,8-naphthalimide derivatives, focusing on their synthesis, photophysical characteristics, and diverse applications in fluorescence studies, with a particular emphasis on quantitative data and detailed experimental protocols.
Core Principles and Photophysical Properties
Derivatives of 1,8-naphthalimide are characterized by a planar tricyclic ring system that can be readily functionalized at various positions to modulate their electronic and, consequently, their photophysical properties.[3] The introduction of electron-donating groups at the C-4 position, such as amino or alkoxy moieties, typically leads to an intramolecular charge transfer (ICT) excited state, resulting in a large Stokes shift and emission in the visible region.[4][5] Conversely, electron-withdrawing groups can be strategically employed to quench fluorescence, a principle often exploited in the design of "turn-on" fluorescent probes. The rich photophysical properties of naphthalimides, which are highly dependent on the nature and the substitution pattern of the aryl ring, make them prime candidates as probes for monitoring interactions with biomolecules.[6]
General Synthetic Strategies
The synthesis of 1,8-naphthalimide derivatives commonly begins with 1,8-naphthalic anhydride.[3] This precursor can be reacted with a variety of primary amines to form the corresponding N-substituted 1,8-naphthalimide. Further functionalization, particularly at the C-4 position, is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a bromine atom.
Quantitative Photophysical Data
The following tables summarize key photophysical properties of representative 1,8-naphthalimide derivatives from the literature. These values are highly solvent-dependent.
Table 1: Photophysical Properties of 4-Amino-1,8-Naphthalimide Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| 4-Amino-N-butyl-1,8-naphthalimide | Ethanol | 420 | 525 | 0.65 | 105 | [7] |
| 4-Piperidino-N-(2-hydroxyethyl)-1,8-naphthalimide | Dichloromethane | 412 | 515 | 0.82 | 103 | [8] |
| 4-(N,N-dimethylamino)-N-butyl-1,8-naphthalimide | Toluene | 415 | 508 | 0.91 | 93 | [7] |
Table 2: Photophysical Properties of 1,8-Naphthalimide-Based Metal Ion Sensors
| Sensor | Analyte | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Change | Reference |
| N-n-butyl-4-[N',N'-bis(2',4'-dichlorobenzoyl)ethylamino]-1,8-naphthalimide | Pb²⁺ | Aqueous | 420 | 530 | Decrease | [9] |
| Amino-functionalized 1,8-naphthalimide (NI1) | Fe³⁺ | DMF | 430 | 535 | Quenching | [4] |
| Alkoxy-functionalized 1,8-naphthalimide (NI2) | Cu²⁺ | DMF | 350 | 430 | Enhancement | [4] |
Experimental Protocols
Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide
This protocol describes a typical nucleophilic substitution to introduce a functional group at the C-4 position.[10]
-
Preparation of N-n-butyl-4-bromo-1,8-naphthalimide: 4-Bromo-1,8-naphthalic anhydride is reacted with n-butylamine in a suitable solvent such as ethanol or acetic acid under reflux to yield the N-substituted bromo-naphthalimide.
-
Nucleophilic Substitution: A mixture of N-n-butyl-4-bromo-1,8-naphthalimide (45.2 mmol) and diethanolamine (75 mL) in ethylene glycol monomethyl ether (100 mL) is refluxed for 6 hours.[10]
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the desired product as a yellow solid.[10]
General Procedure for Fluorescence Titration Studies
This protocol outlines a general method for evaluating the sensing capabilities of a 1,8-naphthalimide-based fluorescent probe.
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO) and a stock solution of the analyte (e.g., a metal salt in deionized water).
-
Sample Preparation: In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Titration: Add increasing concentrations of the analyte to the cuvettes containing the probe solution.
-
Spectroscopic Measurements: After an appropriate incubation time, record the absorption and fluorescence emission spectra for each sample. The excitation wavelength should be set at the absorption maximum of the probe.
-
Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of the analyte concentration to determine the sensitivity and selectivity of the probe.
Signaling Pathways and Mechanisms
A common mechanism for fluorescence modulation in 1,8-naphthalimide-based sensors is Photoinduced Electron Transfer (PET). In the "off" state, an electron-rich receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to an analyte, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence.
References
- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Inner Workings of Naphthalimide Fluorophores: A Technical Guide for Researchers
An in-depth exploration of the structure, photophysical properties, and application of naphthalimide derivatives for professionals in research and drug development.
The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes and imaging agents. Its rigid, planar structure, coupled with a versatile electronic framework, allows for the fine-tuning of photophysical properties, making it an ideal candidate for a wide range of applications in chemical biology and medicinal chemistry. This technical guide provides a comprehensive overview of the fluorophore structure of naphthalimide derivatives, detailing their synthesis, photophysical characterization, and the key signaling mechanisms that underpin their utility as sensors and imaging agents.
Core Fluorophore Structure and Photophysical Properties
The characteristic fluorescence of naphthalimide derivatives arises from the extensive π-conjugated system of the naphthalene core fused with an imide ring. The electron-withdrawing nature of the two carbonyl groups in the imide moiety makes the naphthalimide core an excellent electron acceptor.[1] The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the aromatic ring, particularly at the C-4 position.[2][3]
Substitution with electron-donating groups (EDGs) at the C-4 position, such as amino or alkoxy groups, leads to the formation of a donor-π-acceptor (D-π-A) system.[1][4] This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, resulting in a significant red-shift in both absorption and emission spectra and often a large Stokes shift.[3][5] The extent of this charge transfer and, consequently, the fluorescence properties are also highly dependent on the polarity of the surrounding environment.[2][6] In contrast, attaching electron-withdrawing groups (EWGs) can quench the fluorescence.[7]
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of representative naphthalimide derivatives, illustrating the impact of substitution and solvent polarity.
| Derivative Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τ, ns) | Reference |
| HP-NAP | Hexane | 395 | 460 | 3577 | 1.00 | 3.36 | [6] |
| HP-NAP | THF | 419 | 528 | 4927 | 0.54 | 6.11 | [6] |
| HP-NAP | Acetonitrile | 418 | 572 | 6849 | 0.02 | 5.75 | [6] |
| TENI | Aqueous Solution | - | 395 (monomer), 500 (excimer) | - | - | - | [8] |
| CH3O-TENI | Aqueous Solution | - | 465 | - | - | - | [8] |
| NDI Derivative 1 | DMF | ~430 | ~530 | ~4500 | - | - | [9] |
| NDI Derivative 2 | DMF | ~350 | ~430 | ~5800 | - | - | [9] |
Table 1: Photophysical Properties of Selected Naphthalimide Derivatives. HP-NAP: 2-(2-ethylhexyl)-6-(1H-pyrrol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione; TENI: N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide; CH3O-TENI: N-[2-(trimethylammonium)ethyl]-4-methoxy-1,8-naphthalimide; NDI: Naphthalimide Derivative.
Key Signaling Mechanisms
The function of many naphthalimide-based fluorescent probes relies on two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). Understanding these mechanisms is crucial for the rational design of sensors for specific analytes.
Photoinduced Electron Transfer (PET)
PET is a common mechanism for "turn-on" fluorescent sensors. In the ground state, the fluorescence of the naphthalimide fluorophore is quenched by a nearby electron-rich moiety (the receptor) through a non-radiative electron transfer process.[10][11] Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring the fluorescence of the naphthalimide core.[9][12]
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Intramolecular Charge Transfer (ICT)
The ICT mechanism is characteristic of D-π-A naphthalimides. Upon excitation, an electron is transferred from the electron-donating group to the electron-accepting naphthalimide core.[5][7] The resulting charge-separated excited state is highly sensitive to the polarity of the microenvironment. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission. This solvatochromic behavior is a key feature exploited in probes for sensing changes in local polarity, such as within cellular membranes or organelles.[6]
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide step-by-step methodologies for the synthesis of a representative naphthalimide derivative, the determination of its fluorescence quantum yield, and its application in live-cell imaging.
Synthesis of N-n-Butyl-4-[N',N'-bis(dihydroxyethyl)amino]-1,8-naphthalimide
This three-step synthesis provides a versatile 4-amino-substituted naphthalimide with hydroxyl functionalities that can be further modified.
Step 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide
-
In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.
-
Add n-butylamine (1.05 equivalents) to the suspension.
-
Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[13]
Step 2: Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide (BNI)
-
Dissolve N-n-butyl-4-bromo-1,8-naphthalimide (1 equivalent) and diethanolamine (excess, e.g., 20 equivalents) in ethylene glycol monomethyl ether.
-
Reflux the mixture for 6 hours.
-
After cooling, purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether mixture as the eluent to obtain BNI as a yellow solid.[13]
Step 3: Acylation of BNI (Example with Benzoyl Chloride)
-
Dissolve BNI (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.
-
Stir the solution and slowly add benzoyl chloride (2.2 equivalents) over 30 minutes at room temperature.
-
Allow the reaction to proceed for 8 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.
-
Purify the product by column chromatography on silica gel using a cyclohexane/ethyl acetate mixture as the eluent.[13]
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method, using a well-characterized standard, is a reliable technique for determining the fluorescence quantum yield (ΦF).[14][15]
Caption: Experimental Workflow for Quantum Yield Determination.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the naphthalimide sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) in the same spectroscopic grade solvent.
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength and instrumental settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for each plot.
-
-
Calculation:
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients for the sample and standard, respectively, and ηX and ηST are the refractive indices of the respective solvents.[14]
-
Live-Cell Imaging Protocol for Organelle Staining
Naphthalimide derivatives can be designed to selectively accumulate in specific organelles, such as mitochondria or lysosomes, enabling their visualization in living cells.[1]
Procedure:
-
Cell Culture:
-
Plate cells (e.g., HeLa or A549) on glass-bottom dishes or chamber slides and culture them to 50-70% confluency.
-
-
Preparation of Staining Solution:
-
Prepare a 1-10 mM stock solution of the naphthalimide probe in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed, serum-free, phenol red-free cell culture medium.
-
-
Cell Staining:
-
Remove the growth medium from the cells and wash once with warm phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm imaging medium (e.g., phenol red-free medium supplemented with HEPES) to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the stained cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for the naphthalimide probe's excitation and emission wavelengths.
-
Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Conclusion
Naphthalimide derivatives represent a powerful and versatile class of fluorophores with tunable photophysical properties. Their straightforward synthesis and the ability to modulate their fluorescence through mechanisms like PET and ICT have led to the development of a wide array of fluorescent probes for sensing ions, biomolecules, and changes in the cellular microenvironment. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of naphthalimide-based fluorophores in their scientific endeavors.
References
- 1. edinst.com [edinst.com]
- 2. mdpi.com [mdpi.com]
- 3. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. graphviz.org [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Theoretical Calculations of 8-Carbamoylnaphthalene-1-carboxylic Acid Excited States: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical approaches used to study the excited states of 8-Carbamoylnaphthalene-1-carboxylic acid, a derivative of the versatile 1,8-naphthalimide scaffold. Due to the limited availability of specific studies on this exact molecule, this guide draws upon the extensive body of research on closely related 1,8-naphthalimide derivatives to present a predictive and methodological framework. The principles and data herein are intended to serve as a robust starting point for researchers investigating the photophysical properties and potential applications of this compound.
The 1,8-naphthalimide core is a key component in a wide array of functional molecules, including fluorescent probes, anticancer agents, and materials for organic light-emitting diodes (OLEDs).[1][2] The photophysical behavior of these molecules is dictated by the nature of their electronic excited states. Understanding these states through theoretical calculations is crucial for the rational design of new molecules with tailored properties.[2]
Core Concepts in the Excited States of Naphthalimides
The electronic transitions in naphthalimide derivatives typically involve ππ* and nπ* states. The lowest excited singlet state (S1) can be of a locally excited (LE) or charge transfer (CT) character, a feature that is highly sensitive to the substitution pattern on the naphthalene ring and the imide nitrogen, as well as the surrounding solvent environment.[3][4][5]
For this compound, the presence of both an electron-withdrawing carboxylic acid group and a carbamoyl group is expected to significantly influence the excited-state properties. These substituents can modulate the energy levels of the molecular orbitals, affecting the absorption and emission wavelengths, quantum yields, and the potential for processes like excited-state intramolecular proton transfer (ESIPT).
Theoretical and Computational Protocols
The investigation of excited states in naphthalimide derivatives predominantly employs quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for its balance of computational cost and accuracy in predicting electronic transition energies.[6]
Methodology for Calculating Excited State Properties:
A typical computational workflow for investigating the excited states of this compound would involve the following steps:
-
Ground State Geometry Optimization: The molecular geometry in the ground state (S0) is optimized using Density Functional Theory (DFT). The B3LYP functional is a common choice, often paired with a basis set like 6-31G(d,p).[7]
-
Excited State Calculations: Using the optimized ground state geometry, vertical excitation energies, oscillator strengths, and transition characters are calculated using TD-DFT. This provides information about the absorption spectrum.
-
Excited State Geometry Optimization: The geometry of the first excited singlet state (S1) is optimized to understand the structural changes upon excitation and to calculate the emission energy (fluorescence).
-
Solvent Effects: The influence of the solvent is crucial for naphthalimide derivatives, which often exhibit solvatochromism.[5] Solvent effects are typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Analysis of Molecular Orbitals: Examination of the molecular orbitals involved in the electronic transitions (e.g., HOMO, LUMO) helps in assigning the character of the excited states (e.g., ππ, nπ, LE, CT).
Below is a diagram illustrating a typical computational workflow for studying the excited states of molecules like this compound.
Predicted Excited State Data
Table 1: Predicted Excited State Properties of this compound in a Polar Solvent (e.g., Acetonitrile)
| Parameter | Predicted Value Range | Transition Character |
| Absorption | ||
| λmax (S0 → S1) | 380 - 420 nm | π → π* with some CT character |
| Oscillator Strength (f) | 0.1 - 0.3 | - |
| λmax (S0 → S2) | 340 - 370 nm | π → π* (Locally Excited) |
| Oscillator Strength (f) | > 0.5 | - |
| Emission | ||
| λem (S1 → S0) | 450 - 550 nm | From a relaxed S1 state |
| Stokes Shift | 70 - 130 nm | - |
Note: CT = Charge Transfer, LE = Locally Excited. The predicted values are based on the general photophysical properties of substituted 1,8-naphthalimides.[3][5][8]
Key Signaling Pathways and Photophysical Processes
The excited state dynamics of naphthalimides can be complex, involving transitions between different electronic states. A Jablonski diagram is a useful tool for visualizing these processes.
In many 1,8-naphthalimide derivatives, the decay dynamics of the excited states are dominated by intersystem crossing to the triplet manifold, although internal conversion to the ground state can also occur.[9] The relative rates of these processes determine the fluorescence quantum yield.
Influence of Molecular Structure on Excited States
The substituents at the C1 and C8 positions of the naphthalene core in this compound are expected to create a "push-pull" like system, although both are generally considered electron-withdrawing. The intramolecular interactions, including potential hydrogen bonding between the carbamoyl and carboxylic acid groups, can lead to a more planar and rigid structure, which often enhances fluorescence.
The presence of the carboxylic acid group also introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other naphthalene derivatives.[10][11] This process can lead to a dual emission, with a large Stokes shifted band corresponding to the emission from the proton-transferred tautomer. Theoretical calculations can be employed to explore the potential energy surface for such a process.
Conclusion and Future Directions
This technical guide has outlined the theoretical framework for investigating the excited states of this compound. Based on the extensive literature on related 1,8-naphthalimide derivatives, it is predicted that this molecule will exhibit interesting photophysical properties governed by the interplay of ππ* and charge-transfer states.
Future research should focus on performing specific theoretical calculations on this compound to validate these predictions and to gain a more precise understanding of its excited-state behavior. Such studies would be invaluable for guiding the synthesis of novel derivatives with optimized properties for applications in drug development, bio-imaging, and materials science. The computational protocols and conceptual frameworks presented here provide a solid foundation for these future investigations.
References
- 1. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrationally-resolved spectroscopic studies of electronically excited states of 1,8-naphthalic anhydride and 1,8-naphthalimide: a delicate interplay between one ππ* and two nπ* states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
The Rise of Naphthalimides: A Technical Guide to Novel Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of novel compounds with significant therapeutic and diagnostic potential. These aromatic heterocyclic compounds are characterized by a planar tricyclic ring system, which facilitates their intercalation into DNA, a primary mechanism for their potent anticancer activity.[1][2][3] Beyond their cytotoxic properties, naphthalimide derivatives have been engineered to function as highly sensitive fluorescent probes for cellular imaging and diagnostics, owing to their favorable photophysical properties.[4][5][6] This technical guide provides an in-depth overview of the discovery and characterization of novel naphthalimide compounds, with a focus on their anticancer applications, experimental evaluation, and mechanisms of action.
Anticancer Activity of Novel Naphthalimide Derivatives
The quest for more effective and selective anticancer agents has driven the synthesis and evaluation of a diverse array of naphthalimide derivatives. Modifications at various positions of the naphthalimide ring have yielded compounds with enhanced cytotoxicity against a broad spectrum of cancer cell lines.[3][7]
Structure-Activity Relationship (SAR)
Systematic structural modifications of the naphthalimide core have provided valuable insights into the structure-activity relationships (SAR) governing their anticancer potency. Key areas of modification include:
-
Substitution at the Imide Nitrogen: The introduction of various side chains at the imide nitrogen atom significantly influences the compounds' biological activity and physicochemical properties.
-
Substitution on the Naphthalene Ring: Functionalization of the naphthalene nucleus, particularly at the 3- and 4-positions, with electron-donating or electron-withdrawing groups can modulate the DNA binding affinity and cellular uptake.[8]
-
Hybrid Molecules: The conjugation of naphthalimides with other pharmacologically active moieties, such as organometallics or other heterocyclic systems, has led to the development of multi-targeted agents with potentially synergistic effects.[1][9]
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of novel naphthalimide compounds is commonly assessed using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following tables summarize the IC50 values of representative novel naphthalimide derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3a | SMMC-7721 (Hepatoma) | Not specified, but noted for potent inhibition | [10] |
| HepG2 (Hepatoma) | Not specified, but noted for potent inhibition | [10] | |
| Compound 3c | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | [11] |
| HepG2 (Hepatoma) | 1.70 ± 0.53 | [11] | |
| Compound 7 | A549 (Lung Carcinoma) | ~3 | [8] |
| Compound 8 | Not specified, potent inhibitor of Aβ aggregation | Not applicable | [12] |
| Compounds 7a-d, 8a-d | Various cancer cell lines | 2 - 10 | [13] |
| Compound 5c | HepG2 (Hepatoma) | 2.74 ± 0.1 | [14][15] |
| MCF-7 (Breast Cancer) | 3.93 ± 0.2 | [14][15] |
| Compound Series | Cell Line | IC50 Range (µM) | Reference |
| Naphthalimide-polyamine conjugates (3a-e) | Various tumor cells | Active | [10] |
| Naphthalimide-thiourea derivatives (4a, 4l, 4m, 4n) | S. aureus | 0.125 - 2 | [16] |
| Naphthylimide–coumarin hybrids (25a–h) | S. aureus | 0.5 - 4 | [17][18] |
Mechanisms of Action
The anticancer effects of naphthalimide derivatives are attributed to several mechanisms of action, often acting in concert to induce cancer cell death.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of naphthalimides allows them to intercalate between the base pairs of DNA, leading to structural distortions that interfere with DNA replication and transcription.[2][3] This interaction with DNA can also lead to the inhibition of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[1][19] Inhibition of these enzymes results in the accumulation of DNA strand breaks, ultimately triggering apoptosis.[13]
Caption: Naphthalimide-induced DNA damage pathway.
Induction of Apoptosis and Autophagy
Novel naphthalimide compounds have been shown to induce programmed cell death, or apoptosis, through various signaling pathways.[13] Some derivatives trigger the mitochondrial pathway of apoptosis, while others can induce apoptosis via lysosomal membrane permeabilization.[13][20] Furthermore, certain naphthalimide analogues can induce autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death depending on the cellular context.[8][11]
Caption: Cellular pathways to cell death induced by naphthalimides.
Experimental Protocols
The characterization of novel naphthalimide compounds relies on a suite of standardized experimental protocols to assess their biological activity and elucidate their mechanisms of action.
Synthesis of Naphthalimide Derivatives
The general synthetic route to novel naphthalimide derivatives often starts from commercially available 1,8-naphthalic anhydride or its substituted analogues.
Caption: General synthetic workflow for N-substituted naphthalimides.
Protocol for N-Substituted Naphthalimide Synthesis:
-
Reaction Setup: A mixture of 1,8-naphthalic anhydride (1.0 equivalent) and the desired primary amine (1.1 equivalents) is suspended in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.[8][10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the naphthalimide compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[10][11]
Cellular Imaging with Fluorescent Naphthalimide Probes
The inherent fluorescence of many naphthalimide derivatives allows for their use as probes to visualize cellular structures and processes.[4][21]
Protocol:
-
Cell Culture: Cells are grown on glass coverslips in a suitable culture dish.
-
Probe Incubation: The cells are incubated with a solution of the fluorescent naphthalimide probe at a specific concentration and for a defined period.
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation and Mounting (Optional): Cells may be fixed with paraformaldehyde and mounted on a microscope slide with a mounting medium.
-
Fluorescence Microscopy: The stained cells are visualized using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the naphthalimide probe.[22]
Future Directions and Conclusion
The field of naphthalimide research continues to be a vibrant area of drug discovery and development. Future efforts will likely focus on:
-
The design of highly selective naphthalimides that target specific cancer-related proteins or pathways to minimize off-target effects.
-
The development of theranostic naphthalimides that combine diagnostic imaging capabilities with therapeutic action.[23]
-
The exploration of naphthalimide derivatives for applications beyond oncology, including as antiviral, antibacterial, and neuroprotective agents.[12][16][17]
References
- 1. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. | Semantic Scholar [semanticscholar.org]
- 2. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Research Progress on Naphthalimide Fluorescent Probes | Semantic Scholar [semanticscholar.org]
- 7. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 8. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Novel Naphthalimide Analogs as Potent Multitargeted Directed Ligands against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04030H [pubs.rsc.org]
Determining the Solubility of 8-Carbamoylnaphthalene-1-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Carbamoylnaphthalene-1-carboxylic acid is a bifunctional naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of both a carboxylic acid and a carbamoyl (amide) group on the naphthalene scaffold imparts a unique polarity profile, making its solubility behavior in different organic solvents a critical parameter for its synthesis, purification, formulation, and biological screening. The carboxylic acid moiety, in particular, plays a significant role in the pharmacokinetic properties of drug candidates, influencing factors like absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound, methods for its potential synthesis, and a framework for data presentation.
Data Presentation
Due to the limited availability of public quantitative solubility data for this compound, this section provides a structured template for researchers to record their experimental findings. This standardized format will facilitate the comparison of solubility across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| e.g., Ethanol | 25 | e.g., Visual, HPLC | e.g., Colorless solution | ||
| e.g., Acetone | 25 | ||||
| e.g., Dichloromethane | 25 | ||||
| e.g., Toluene | 25 | ||||
| e.g., N,N-Dimethylformamide | 25 | ||||
| e.g., Dimethyl sulfoxide | 25 |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
Protocol 1: Visual Method for Qualitative and Semi-Quantitative Solubility Determination
This method is a straightforward approach to estimate solubility and is particularly useful for initial screening of solvents.[3][4][5][6]
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, N,N-dimethylformamide, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a measured volume of the selected organic solvent (e.g., 0.5 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble at that concentration. To determine the saturation point, incrementally add more of the compound until it no longer dissolves.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), agitating after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
If dissolution is slow, gentle warming in a water bath can be applied. Ensure the solution is cooled to the desired experimental temperature to check for precipitation.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantitative Solubility Determination
HPLC is a highly accurate method for determining the concentration of a saturated solution, providing precise quantitative solubility data.[7][8]
Materials:
-
This compound
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.
-
Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the calibration curve.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative solubility determination using HPLC.
Caption: A plausible synthetic pathway for this compound.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Measuring naphthenic acids concentrations in aqueous environmental samples by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of 8-Carbamoylnaphthalene-1-carboxylic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The 1,8-naphthalimide scaffold has emerged as a prominent fluorophore in the design of novel probes due to its excellent photophysical properties, including high quantum yields and good photostability. This document provides detailed application notes and protocols for the synthesis of a key naphthalimide derivative, 8-carbamoylnaphthalene-1-carboxylic acid, and explores its potential applications as a fluorescent probe in drug development and related research fields. The unique structural features of this molecule, possessing both a carboxylate and a carbamoyl group at the peri-positions of the naphthalene core, suggest its potential for sensing specific analytes and for use in bioimaging.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the readily available 1,8-naphthalic anhydride. The initial step involves the formation of the corresponding imide, followed by a selective partial hydrolysis.
Step 1: Synthesis of 1,8-Naphthalimide
The first step is the conversion of 1,8-naphthalic anhydride to 1,8-naphthalimide through a reaction with ammonia.[1][2]
Experimental Protocol:
-
In a well-ventilated fume hood, suspend 1,8-naphthalic anhydride (1.0 eq) in a saturated aqueous ammonia solution.
-
Stir the mixture at room temperature for 10 minutes to form a yellow slurry.
-
Slowly heat the reaction mixture to 70°C and maintain this temperature for 1.5 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product, 1,8-naphthalimide, can be isolated by filtration, washed with cold water, and dried under vacuum.
Step 2: Selective Hydrolysis to this compound
The second step involves the selective alkaline hydrolysis of one of the carbonyl groups of the 1,8-naphthalimide to yield the final product. This reaction requires careful control of conditions to prevent complete hydrolysis to 1,8-naphthalenedicarboxylic acid.
Experimental Protocol:
-
Dissolve the synthesized 1,8-naphthalimide (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide (1.0-1.2 eq).
-
Heat the mixture under reflux and monitor the reaction progress closely using TLC or HPLC. The reaction time will need to be optimized to maximize the yield of the desired mono-hydrolyzed product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively reported, the following table summarizes expected and known properties of related naphthalimide derivatives to provide a comparative baseline.
| Property | 4-Amino-1,8-naphthalimide Derivatives[3] | 8-Substituted Naphthalimide Derivatives (General) | Expected for this compound |
| Excitation Max (λex) | ~400-450 nm | Varies with substituent | ~350-400 nm |
| Emission Max (λem) | ~500-550 nm | Varies with substituent | ~450-550 nm |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Generally high | Moderate to High |
| Stokes Shift | Large | Generally Large | Expected to be Large |
| Solvatochromism | Often observed | Dependent on substituent polarity | Likely to exhibit solvatochromism |
Application as a Fluorescent Probe
The unique structure of this compound, featuring both a hydrogen bond donor (amide) and acceptor (carboxylic acid) in close proximity, makes it a promising candidate for applications as a fluorescent probe, particularly for sensing changes in pH or for the detection of specific metal ions.
Potential Application in pH Sensing
The carboxylic acid moiety is expected to have a pKa in the physiological range. Protonation and deprotonation of this group can significantly influence the electronic environment of the naphthalimide fluorophore, leading to changes in its fluorescence properties. This could manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength, making it a potential sensor for monitoring pH in biological systems.
Experimental Protocol for pH Titration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 10).
-
In a cuvette, add a small aliquot of the probe stock solution to each buffer solution to a final concentration in the micromolar range.
-
Record the fluorescence emission spectrum of each solution using an appropriate excitation wavelength (determined by recording an excitation spectrum at the expected emission maximum).
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Potential Application in Metal Ion Detection
The vicinal carbamoyl and carboxylic acid groups can act as a chelating site for various metal ions. Binding of a metal ion would likely perturb the electronic structure of the naphthalimide fluorophore, leading to a change in its fluorescence signal. This could enable the selective detection of biologically or environmentally relevant metal ions.
Experimental Protocol for Metal Ion Screening:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES or TRIS at physiological pH).
-
Prepare stock solutions of various metal ion salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.).
-
In separate cuvettes, add the probe solution and then add a specific metal ion solution to a final desired concentration.
-
Record the fluorescence emission spectrum of each solution.
-
Compare the fluorescence intensity and/or wavelength of the probe in the presence of different metal ions to identify any selective interactions.
-
For a selective interaction, perform a titration by incrementally adding the target metal ion to the probe solution to determine the binding stoichiometry and affinity.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 8-Carbamoylnaphthalene-1-carboxylic acid for Selective Metal Ion Detection
For Research Use Only.
Introduction
The detection of metal ions is of paramount importance in various scientific disciplines, including environmental monitoring, chemical biology, and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and operational simplicity. Naphthalene derivatives are particularly attractive fluorophores owing to their excellent photophysical properties, such as high quantum yields and photostability.[1] This document provides detailed application notes and protocols for the proposed use of 8-Carbamoylnaphthalene-1-carboxylic acid as a novel fluorescent chemosensor for the selective detection of specific metal ions.
The unique structure of this compound, featuring a carboxylic acid and a carbamoyl group in the peri-positions of the naphthalene ring, suggests a strong potential for the formation of a stable six-membered chelate ring upon coordination with a metal ion. This chelation is hypothesized to modulate the photophysical properties of the naphthalene fluorophore, leading to a detectable change in fluorescence, thus enabling its use as a selective metal ion sensor.
Principle of Detection
The proposed sensing mechanism for this compound is based on Chelation-Enhanced Fluorescence (CHEF).[2][3] In its free form, the fluorescence of the naphthalene moiety may be partially quenched due to the rotational and vibrational freedom of the carboxylic acid and carbamoyl functional groups. Upon binding of a target metal ion, a rigid six-membered chelate ring is formed between the deprotonated carboxylate and the carbamoyl oxygen or nitrogen. This rigidification of the molecular structure is expected to suppress non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. The selectivity of the sensor would be governed by the coordination preferences and the ionic radius of the target metal ion, which would determine the stability of the formed complex.
An alternative or concurrent mechanism could be the modulation of a Photoinduced Electron Transfer (PET) process.[4][5][6] If an electron transfer from the binding site to the excited fluorophore occurs in the free ligand, this would quench the fluorescence. Upon metal ion binding, the energy levels of the orbitals involved in the PET process would be altered, potentially inhibiting the electron transfer and "turning on" the fluorescence.
Experimental Protocols
Synthesis of this compound
This proposed synthesis is a multi-step process starting from commercially available 1,8-naphthalic anhydride.
Step 1: Synthesis of N-hydroxy-1,8-naphthalimide
-
In a round-bottom flask, dissolve 1,8-naphthalic anhydride (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-hydroxy-1,8-naphthalimide.
Step 2: Beckmann Rearrangement to this compound
-
Treat N-hydroxy-1,8-naphthalimide (1.0 eq.) with a suitable catalyst for Beckmann rearrangement (e.g., polyphosphoric acid or a Lewis acid) in an appropriate solvent.
-
Heat the reaction mixture under controlled conditions to induce the rearrangement.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product into an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Note: This is a proposed synthetic route. Optimization of reaction conditions and purification methods may be necessary.
General Protocol for Fluorescence Titration
This protocol is designed to evaluate the response of this compound to a target metal ion.[7]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in deionized water or an appropriate buffer.
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiment.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a dilute working solution of the sensor (e.g., 10 µM) in the chosen buffer.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
Selectivity Study
This protocol assesses the selectivity of the sensor for a specific metal ion over other potentially interfering ions.[7]
-
Prepare a series of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion from a panel of relevant cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the sensor in the presence of the target metal ion to its response with other metal ions.
Determination of Stoichiometry using Job's Plot
The binding stoichiometry of the sensor-metal ion complex can be determined using the method of continuous variation (Job's plot).[7][8][9]
-
Prepare a series of solutions with varying mole fractions of the sensor and the target metal ion, while keeping the total concentration constant (e.g., 20 µM). The mole fractions should range from 0 to 1.
-
Record the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison. Below is a template with illustrative data.
| Metal Ion | Fluorescence Enhancement (F/F₀) | Binding Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) (µM) | Binding Stoichiometry (Sensor:Metal) |
| Al³⁺ | 50-fold | 2.5 x 10⁵ | 0.5 | 1:1 |
| Zn²⁺ | 5-fold | 1.2 x 10⁴ | 5.2 | 1:1 |
| Cu²⁺ | Quenching | - | - | - |
| Fe³⁺ | Quenching | - | - | - |
| Other ions | < 1.5-fold | Not Determined | Not Determined | Not Determined |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Mandatory Visualizations
References
- 1. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry [mdpi.com]
- 2. A new fluorescent chemosensor for Al(3+) ion based on schiff base naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. almacgroup.com [almacgroup.com]
- 6. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
Application Notes and Protocols for Live Cell Imaging with 8-Carbamoylnaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying cellular processes in real-time. The selection of an appropriate fluorescent probe is critical for the successful visualization and analysis of these dynamic events. 8-Carbamoylnaphthalene-1-carboxylic acid is a naphthalene derivative with potential as a fluorescent probe for live cell imaging. Naphthalene-based compounds are known for their favorable photophysical properties, including high quantum yield and photostability, making them suitable for fluorescence microscopy. This document provides a detailed protocol for the utilization of this compound in live cell imaging applications, including reagent preparation, cell staining, imaging parameters, and data analysis. Additionally, it outlines a protocol for assessing the cytotoxicity of the compound to ensure minimal impact on cell health and physiology during imaging experiments.
Physicochemical and Fluorescent Properties
A summary of the known and predicted properties of this compound is presented below. The fluorescent properties are based on the parent compound, naphthalene, and may require optimization for this specific derivative.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | N/A |
| Molecular Weight | 215.21 g/mol | N/A |
| Predicted Excitation Max | ~311 nm | [1] |
| Predicted Emission Max | ~322 nm | [1] |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Safety | Handle with care, may cause skin and eye irritation. | N/A |
Experimental Protocols
I. Reagent Preparation
1. Stock Solution of this compound:
-
Prepare a 10 mM stock solution of this compound in cell culture-grade dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 10 mM stock solution in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration.
-
The optimal working concentration should be determined empirically but a starting range of 1-10 µM is recommended.
II. Live Cell Staining Protocol
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.
1. Cell Culture:
-
Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 50-70%) in a complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
2. Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) serum-free medium or imaging buffer.
-
Add the prepared working solution of this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
3. Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
4. Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live cell imaging using a fluorescence microscope.
III. Fluorescence Microscopy and Imaging
1. Microscope Setup:
-
Use an inverted fluorescence microscope equipped for live cell imaging, including an environmental chamber to maintain 37°C and 5% CO₂.[2][3]
-
Based on the predicted spectra of naphthalene, use a filter set appropriate for UV excitation and blue emission.[1]
-
A DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm) may be a suitable starting point.
-
Use a high numerical aperture (NA) objective lens to maximize light collection and reduce exposure times.[3]
2. Image Acquisition:
-
Minimize phototoxicity by using the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal-to-noise ratio.[2]
-
Acquire images using a sensitive camera, such as an sCMOS or EMCCD camera.
-
For time-lapse imaging, determine the optimal frame rate to capture the dynamics of the process of interest while minimizing phototoxicity.
IV. Cytotoxicity Assay
It is essential to assess the potential toxicity of this compound on the cells being studied. A common method is the MTT assay, which measures cell metabolic activity.[4]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
2. Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a period relevant to the planned imaging experiments (e.g., 2, 6, 12, 24 hours).
3. MTT Assay:
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus the concentration of the compound to determine the concentration at which no significant cytotoxicity is observed.
Data Presentation
Quantitative data from experiments should be summarized for clarity and comparison.
Table 1: Staining Conditions Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Concentration (µM) | 1 | 5 | 10 | 20 |
| Incubation Time (min) | 15 | 30 | 45 | 60 |
| Signal Intensity | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) |
| Background | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) |
| Cell Morphology | Normal/Altered | Normal/Altered | Normal/Altered | Normal/Altered |
Table 2: Cytotoxicity of this compound
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 24 | 100 | ± X.X |
| 0.1 | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | - Incorrect filter set- Low probe concentration- Insufficient incubation time- Photobleaching | - Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration.- Increase incubation time.- Reduce excitation intensity and exposure time. |
| High background | - Incomplete washing- Probe precipitation- Autofluorescence | - Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution.- Acquire an image of unstained cells to determine the level of autofluorescence. |
| Cell death or altered morphology | - Cytotoxicity of the probe- Phototoxicity | - Perform a cytotoxicity assay to determine a non-toxic concentration.- Reduce excitation light intensity and exposure time. Use a stage-top incubator to maintain cell health. |
Conclusion
This document provides a comprehensive set of protocols for the application of this compound as a fluorescent probe in live cell imaging. By following these guidelines for reagent preparation, cell staining, imaging, and cytotoxicity assessment, researchers can effectively utilize this novel compound for their studies of dynamic cellular processes. It is crucial to optimize the described protocols for specific cell types and experimental questions to ensure high-quality, reproducible results.
References
- 1. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 8-Carbamoylnaphthalene-1-carboxylic acid as a pH Sensor in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Carbamoylnaphthalene-1-carboxylic acid is a fluorescent probe belonging to the naphthalimide family of dyes. Naphthalimides are known for their sensitivity to the local microenvironment, making them valuable tools for developing sensors for various biological parameters. This document provides detailed application notes and protocols for the use of this compound as a pH sensor in biological systems. Its utility stems from the pH-dependent fluorescence emission, allowing for the quantification of pH in cellular and subcellular compartments. The presence of a carboxylic acid group enables its conjugation to biomolecules such as proteins, allowing for targeted pH measurements.
Principle of pH Sensing
The pH sensing mechanism of many naphthalimide derivatives relies on photoinduced electron transfer (PET). In the case of probes with an ionizable group, the protonation state of this group modulates the fluorescence intensity. At physiological or higher pH, the deprotonated form can act as an electron donor, quenching the fluorescence of the naphthalimide fluorophore. Upon protonation in acidic environments, this PET process is inhibited, leading to a significant increase in fluorescence intensity. While specific studies on this compound are limited, the general principle for related naphthalimide-based pH sensors involves the protonation and deprotonation of a functional group influencing the electronic properties of the fluorophore.
Caption: pH-dependent fluorescence modulation via Photoinduced Electron Transfer (PET).
Quantitative Data
While specific experimental data for this compound is not extensively available in the literature, the following table summarizes its predicted properties and provides data from structurally similar naphthalimide-based pH sensors for reference.
| Property | This compound (Predicted/Reference) | Reference Naphthalimide pH Sensor (TRapH)[1][2][3][4][5] | Notes |
| pKa | ~2.61 ± 0.10 (Predicted for carboxylic acid) | 4.6 | The predicted pKa of the carboxylic acid is for the ground state and may differ in the excited state. The reference pKa is for the pH-sensing moiety of a different naphthalimide probe. |
| Excitation Maxima (λex) | ~340-450 nm (Typical for naphthalimides) | 347 nm and 438 nm (pH-dependent) | Naphthalimides often exhibit pH-dependent changes in their absorption spectra. |
| Emission Maxima (λem) | ~450-550 nm (Typical for naphthalimides) | 468 nm and 538 nm (pH-dependent) | The emission of naphthalimide probes can be ratiometric, with intensity changes at two different wavelengths. |
| Quantum Yield (Φ) | Varies with pH | pH-dependent | Generally, the quantum yield is low at high pH and increases significantly at low pH. |
| Fluorescence Lifetime (τ) | Varies with pH | pH-dependent | The fluorescence lifetime is also expected to change with the protonation state of the molecule. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol describes the covalent attachment of the probe to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Protein of interest (1-10 mg/mL in Coupling Buffer)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound: a. Dissolve this compound in a minimal amount of DMSO or DMF. b. Dilute the dissolved probe into the Activation Buffer to the desired final concentration. c. Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the probe solution. d. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
Conjugation to Protein: a. Immediately add the activated probe solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated probe to the protein is a good starting point. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: a. Remove unconjugated probe and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the protein-containing fractions.
-
Characterization: a. Determine the protein concentration (e.g., using a BCA assay). b. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the naphthalimide probe (at its absorbance maximum) and using the respective extinction coefficients.
Caption: Workflow for conjugating the probe to a protein.
Protocol 2: Measurement of Intracellular pH
This protocol outlines the steps for loading the free acid form of the probe into live cells and performing ratiometric pH measurements. For cell loading, an esterified, membrane-permeant form of the probe would be ideal; however, this protocol is for the free acid, which may require microinjection or other loading techniques.
Materials:
-
This compound stock solution (in DMSO)
-
Live cells cultured on coverslips
-
Loading Buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Calibration Buffers (a series of buffers with known pH values, typically from 4.5 to 8.0)
-
Nigericin (a protonophore used for pH calibration)
-
Fluorescence microscope with appropriate filter sets for excitation and emission of the probe.
Procedure:
-
Cell Loading: a. Prepare a working solution of the probe in Loading Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range. b. Wash the cells with pre-warmed Loading Buffer. c. Incubate the cells with the probe-containing Loading Buffer for 30-60 minutes at 37°C. d. Wash the cells twice with warm Loading Buffer to remove excess probe.
-
Fluorescence Imaging: a. Mount the coverslip with the loaded cells in an imaging chamber on the microscope stage. b. Acquire fluorescence images at two different emission wavelengths while exciting at a single wavelength (or vice versa for excitation ratioing), depending on the spectral properties of the probe.
-
In Situ Calibration: a. To generate a calibration curve, sequentially replace the buffer in the imaging chamber with Calibration Buffers of known pH. b. Add nigericin (typically 10 µM) to the calibration buffers to equilibrate the intracellular and extracellular pH. c. Acquire fluorescence images for each pH point.
-
Data Analysis: a. For each cell or region of interest, measure the fluorescence intensity at the two selected wavelengths for both the experimental and calibration images. b. Calculate the ratio of the fluorescence intensities (e.g., I468nm / I538nm). c. Plot the fluorescence ratio from the calibration experiments against the corresponding pH values to generate a calibration curve. d. Use the calibration curve to convert the fluorescence ratios from the experimental cells into intracellular pH values.
Caption: Workflow for intracellular pH measurement and calibration.
Applications in Research and Drug Development
-
Monitoring Cellular Health and Viability: Intracellular pH is a critical parameter for cell health. Deviations from the normal physiological pH range can be indicative of cellular stress, apoptosis, or necrosis.
-
Studying Organelle Function: Different organelles maintain distinct pH environments (e.g., the acidic lumen of lysosomes). This probe, when targeted to specific organelles, can be used to study their function and dynamics.
-
High-Throughput Screening: In drug development, changes in intracellular pH can be used as a readout for the effects of drug candidates on cellular metabolism and signaling pathways.
-
Cancer Research: The tumor microenvironment is often acidic. A pH-sensitive probe can be used to study the pH gradients in and around tumors and to evaluate the efficacy of pH-responsive drug delivery systems.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Inefficient cell loading. - Photobleaching. - pH is in the quenched range. | - Optimize probe concentration and loading time. - Use an anti-fade reagent and minimize light exposure. - Confirm with calibration buffers that the pH is not in the non-fluorescent range. |
| High background fluorescence | - Incomplete removal of extracellular probe. | - Ensure thorough washing after cell loading. |
| Inaccurate pH readings | - Incorrect calibration. - Probe is sensitive to other ions. | - Perform in situ calibration for each experiment. - Test for interference from common biological ions. |
| Low protein conjugation efficiency | - Inactive EDC/NHS. - Presence of primary amines in the buffer. | - Use fresh EDC and NHS solutions. - Use amine-free buffers (e.g., MES, HEPES, PBS) for the conjugation reaction. |
Conclusion
This compound has the potential to be a valuable tool for measuring pH in biological systems. Its naphthalimide core provides favorable photophysical properties, and the carboxylic acid handle allows for its versatile conjugation to biomolecules for targeted studies. The provided protocols offer a starting point for researchers to utilize this probe in their specific applications. Further characterization of the specific photophysical properties of this molecule will enhance its utility and the accuracy of pH measurements.
References
Application Notes and Protocols: Covalent Labeling of Proteins with 8-Carbamoylnaphthalene-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent probes is an indispensable tool in modern biological research and drug development. It enables the investigation of protein localization, trafficking, interactions, and conformational changes. Naphthalene-based fluorophores are valued for their sensitivity to the local environment, offering insights into the protein's microenvironment. 8-Carbamoylnaphthalene-1-carboxylic acid is a versatile naphthalene derivative that can be covalently attached to proteins, serving as a fluorescent reporter.
This document provides detailed protocols for the covalent labeling of proteins with this compound using two common bioconjugation strategies: targeting primary amines (lysine residues) and targeting carboxyl groups (aspartic and glutamic acid residues).
Principle of the Method
The labeling strategy hinges on the activation of the carboxylic acid moiety of this compound. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated NHS ester of the naphthalene derivative is then reactive towards primary amines on the protein, forming a stable amide bond.
Alternatively, for labeling a protein's carboxylic acid groups, a similar EDC/NHS activation of the protein's aspartic and glutamic acid residues is performed, followed by reaction with an amine-modified derivative of the fluorophore.
Data Presentation
Table 1: Physicochemical and Fluorescent Properties
| Property | Value |
| Excitation Maximum (λex) | ~340 nm |
| Emission Maximum (λem) | ~420 nm (can shift based on environment) |
| Quantum Yield | 0.1 - 0.5 (highly solvent and environment dependent) |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at 340 nm |
Table 2: Typical Labeling Reaction Parameters
| Parameter | Amine-Reactive Labeling | Carboxyl-Reactive Labeling |
| Reactants | ||
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Molar Ratio (Fluorophore:Protein) | 10:1 to 20:1 | 10:1 to 20:1 |
| Molar Ratio (EDC:Fluorophore) | 1.5:1 | - |
| Molar Ratio (NHS/Sulfo-NHS:Fluorophore) | 2:1 | - |
| Molar Ratio (EDC:Protein) | - | 20:1 to 100:1 |
| Molar Ratio (Sulfo-NHS:Protein) | - | 20:1 to 100:1 |
| Reaction Conditions | ||
| Reaction Buffer | PBS, pH 7.2-7.5 | MES Buffer, pH 6.0 |
| Reaction Time | 2 hours at RT or overnight at 4°C | 2 hours at RT |
| Typical Results | ||
| Labeling Efficiency | 20-50% | 15-40% |
| Degree of Labeling (DOL) | 1-3 moles of dye per mole of protein | 1-3 moles of dye per mole of protein |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins
This protocol details the labeling of primary amines (e.g., lysine residues) on a target protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Fluorophore Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Fluorophore:
-
In a separate microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS.
-
Use a molar ratio of 1:1.5:2 (Fluorophore:EDC:Sulfo-NHS).
-
Incubate at room temperature for 15-30 minutes to generate the reactive Sulfo-NHS ester.
-
-
Labeling Reaction:
-
Add the activated fluorophore solution to the protein solution. A 10- to 20-fold molar excess of the fluorophore over the protein is a recommended starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS ester.
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted fluorophore by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at 340 nm).
-
Protocol 2: Carboxyl-Reactive Labeling of Proteins
This protocol describes the labeling of carboxyl groups (aspartic and glutamic acid residues) on a target protein. This requires an amine-modified derivative of the fluorophore (e.g., 8-Carbamoylnaphthalene-1-carboxamide with a primary amine linker). For this protocol, we will refer to this as "Amine-Naphthalene Probe".
Materials:
-
Protein of interest
-
Amine-Naphthalene Probe
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in Activation/Coupling Buffer to a concentration of 1-10 mg/mL.
-
Prepare a 10-50 mM stock solution of the Amine-Naphthalene Probe in DMSO.
-
Prepare 0.1 M solutions of EDC and Sulfo-NHS in ultrapure water immediately before use.
-
-
Labeling Reaction:
-
Add a 20- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Immediately add a 10- to 50-fold molar excess of the Amine-Naphthalene Probe solution to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification of Labeled Protein:
-
Purify the labeled protein from excess reagents using a desalting column or dialysis against PBS.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for amine-reactive protein labeling.
Caption: Workflow for carboxyl-reactive protein labeling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive reagents. | Use fresh EDC and Sulfo-NHS solutions. Ensure the fluorophore stock is anhydrous. |
| Non-optimal pH. | Ensure the correct pH for the reaction buffer (7.2-7.5 for amine labeling, 6.0 for carboxyl labeling). | |
| Presence of competing nucleophiles. | Ensure the protein buffer is free of amines (e.g., Tris) or other nucleophiles. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the concentration of DMF or DMSO in the final reaction mixture below 10%. |
| Protein instability. | Perform the labeling reaction at 4°C. | |
| High Background Fluorescence | Incomplete removal of unreacted fluorophore. | Ensure thorough purification by using a desalting column with the appropriate molecular weight cutoff or by performing extensive dialysis with multiple buffer changes. |
Application Notes and Protocols for Fluorescence Spectroscopy of Naphthalimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for the fluorescence spectroscopy of naphthalimides. Naphthalimides are a versatile class of fluorescent compounds with broad applications in biological imaging, sensing, and materials science due to their favorable photophysical properties.[1][2]
Introduction to Naphthalimide Fluorescence
1,8-naphthalimide derivatives are highly valued fluorophores due to their strong fluorescence emission, high quantum yields, good photostability, and large Stokes shifts.[1][2][3] Their chemical structure can be readily modified at the imide nitrogen and the naphthalene core, allowing for the fine-tuning of their photophysical and biological properties.[1][2][3] These modifications enable the development of naphthalimide-based probes for detecting a wide range of analytes, including metal ions, reactive oxygen species, and changes in the cellular microenvironment.[4][5]
The fluorescence of naphthalimide derivatives is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4] This makes them excellent candidates for "turn-on" or ratiometric fluorescent sensors.[4]
Experimental Setup and Instrumentation
A standard fluorescence spectroscopy setup is suitable for analyzing naphthalimide derivatives. Key instrumentation includes:
-
Spectrofluorometer: A sensitive instrument capable of measuring fluorescence excitation and emission spectra. Models such as the Agilent Cary Eclipse, Hitachi F-4500, or SCINCO FS-2 have been used for naphthalimide analysis.[6][7][8]
-
UV-Vis Spectrophotometer: Used for measuring the absorbance spectra of the naphthalimide derivatives to determine the optimal excitation wavelength. The Agilent 8453 is a suitable example.[7]
-
Quartz Cuvettes: High-quality quartz cuvettes with a standard path length of 1 cm are required for accurate measurements.[9]
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. The choice of solvent can significantly impact the fluorescence properties of naphthalimides due to solvatochromic effects.[3][10]
Experimental Protocols
Preparation of Naphthalimide Solutions
-
Stock Solution Preparation: Prepare a stock solution of the naphthalimide derivative in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of 1-10 mM.
-
Working Solution Preparation: Dilute the stock solution with the desired buffer or solvent to a final concentration typically in the micromolar range (e.g., 1-10 µM) for fluorescence measurements.[6] The final solvent composition should be carefully controlled, as the fluorescence of naphthalimides can be highly sensitive to the polarity of the environment.[3][11]
Measurement of Fluorescence Spectra
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the naphthalimide solution to determine the wavelength of maximum absorption (λ_abs_). This will be used as the excitation wavelength (λ_ex_) for the fluorescence emission scan.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorbance spectrum.
-
Emission Spectrum: Set the excitation monochromator to the λ_abs_ and scan a range of emission wavelengths. The resulting spectrum will show the fluorescence emission profile of the naphthalimide. The excitation and emission slits are typically set to 5-10 nm.
-
Blank Correction: Record the spectrum of the solvent/buffer blank under the same conditions and subtract it from the sample spectra to correct for background fluorescence.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_F_) can be determined by comparing the integrated fluorescence intensity of the naphthalimide sample to that of a standard with a known quantum yield. 9,10-diphenylanthracene in ethanol is a commonly used standard.[9] The quantum yield is calculated using the following equation:
Φ_F(sample)_ = Φ_F(standard)_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Data Presentation: Photophysical Properties of Naphthalimide Derivatives
The following tables summarize key quantitative data for various naphthalimide-based fluorescent probes.
Table 1: Naphthalimide-Based Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation (λ_ex_) | Emission (λ_em_) | Limit of Detection (LOD) | Key Features & Cell Line |
| NADP | Hg²⁺ | 400 nm | 518 nm | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[4] |
| MNP | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" fluorescence.[4] |
Table 2: Naphthalimide-Based Probes for Other Analytes
| Probe Name | Target Analyte | Excitation (λ_ex_) | Emission (λ_em_) | Limit of Detection (LOD) | Key Features |
| NP-H₂S | Hydrogen Sulfide (H₂S) | Two-Photon (TP) | Not specified | Not specified | Two-photon probe.[4] |
| Glu-MDA | γ-Glutamyl Transpeptidase (GGT) | 452 nm | 550 nm | 0.044 U/L | Rapid response and excellent selectivity.[12] |
| Probe 1 | Biothiols (GSH, Cys, Hcy) | Not specified | 590 nm | 8.97 x 10⁻⁹ M (GSH) | Red emission and large Stokes shift.[13] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Photoinduced Electron Transfer (PET)
Many naphthalimide-based "turn-on" probes operate via a Photoinduced Electron Transfer (PET) mechanism. In the "OFF" state, an electron-rich recognition unit quenches the fluorescence of the naphthalimide fluorophore. Upon binding of the target analyte, this PET process is inhibited, leading to the restoration of fluorescence ("ON" state).[4]
Caption: Photoinduced Electron Transfer (PET) mechanism in a naphthalimide probe.
Experimental Workflow for Naphthalimide Fluorescence Spectroscopy
The following diagram illustrates the general workflow for conducting fluorescence spectroscopy experiments with naphthalimide derivatives.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 7. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Carbamoylnaphthalene-1-carboxylic acid in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 8-Carbamoylnaphthalene-1-carboxylic acid in the field of nanotechnology. While direct experimental data for this specific compound in nanotechnology applications is limited, its structural features—a naphthalene core known for its fluorescent properties and a carboxylic acid group for conjugation—suggest its utility in several areas.[1][2] The following sections detail proposed applications, experimental protocols for nanoparticle functionalization, and hypothetical signaling pathways for targeted drug delivery, based on established methodologies for similar compounds.
Proposed Applications
Fluorescent Labeling and Bioimaging
The naphthalene moiety of this compound is expected to exhibit intrinsic fluorescence.[1][2] This property can be harnessed for the development of fluorescent nanoprobes for cellular and subcellular imaging. By conjugating this compound to the surface of various nanoparticles (e.g., gold nanoparticles, quantum dots, or polymeric nanoparticles), these nanoparticles can be rendered fluorescent. Such fluorescently labeled nanoparticles can be used to track their distribution and localization within biological systems, providing valuable insights into nanoparticle uptake, trafficking, and clearance.
Targeted Drug Delivery Systems
The carboxylic acid group of this compound serves as a versatile anchor for attaching the molecule to the surface of drug-carrying nanoparticles.[3][4] Furthermore, this functional group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface. This would facilitate the targeted delivery of therapeutic agents to specific cells or tissues, such as cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[5] The naphthalene structure may also contribute to the overall stability and drug-loading capacity of the nanocarrier.
Nanocarriers for Anticancer Therapy
Naphthalene derivatives have been investigated for their potential antitumor activities.[5][6][7] By incorporating this compound into a nanodelivery system, it is plausible that this compound, or a drug co-loaded with it, could be effectively delivered to tumor sites. The enhanced permeability and retention (EPR) effect in solid tumors would allow for passive targeting of these nanoparticles.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles functionalized with aromatic carboxylic acids. These values are representative and should be experimentally determined for nanoparticles functionalized with this compound.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Gold Nanoparticles (AuNPs) | Polymeric Nanoparticles (e.g., PLGA) |
| Core Size (nm) | 10 - 100 | 100 - 300 |
| Hydrodynamic Diameter (nm) | 20 - 120 | 120 - 350 |
| Zeta Potential (mV) | -20 to -40 | -15 to -35 |
| Surface Functionalization Density | Variable | Variable |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Capacity (%) | 5 - 20 |
| Encapsulation Efficiency (%) | 70 - 95 |
| In Vitro Drug Release (at 24h) | pH 5.5: 60 - 80%pH 7.4: 20 - 40% |
Table 3: Spectroscopic and Fluorescent Properties
| Parameter | Expected Value |
| Excitation Wavelength (nm) | ~280 - 320 |
| Emission Wavelength (nm) | ~340 - 450 |
| Quantum Yield | 0.1 - 0.5 |
Experimental Protocols
Protocol for Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.[8][9]
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Centrifuge and appropriate tubes
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute in Activation Buffer to a final concentration of 10 mg/mL.
-
Freshly prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.
-
To the this compound solution, add a molar excess of EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS-esters.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the pellet in Coupling Buffer.
-
Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents.
-
-
Final Resuspension and Storage:
-
Resuspend the final functionalized nanoparticle pellet in an appropriate buffer for your downstream application.
-
Store at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed pathway for targeted drug delivery.
Logical Relationship of Nanocarrier Components
Caption: Components of a functional nanocarrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. cytodiagnostics.com [cytodiagnostics.com]
Application Notes and Protocols for the Synthesis of 1,8-Naphthalimide Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the synthesis of 1,8-naphthalimide-based fluorescent dyes. The 1,8-naphthalimide scaffold is a versatile platform for the development of fluorescent probes due to its high fluorescence quantum yield, good photostability, and the relative ease of chemical modification to fine-tune its photophysical properties.
General Synthesis Overview
The synthesis of 1,8-naphthalimide fluorescent dyes typically begins with a substituted 1,8-naphthalic anhydride. The core synthetic strategies involve two main stages:
-
Imidation: The formation of the naphthalimide ring system is achieved by the condensation of a 1,8-naphthalic anhydride derivative with a primary amine. This reaction is often carried out at elevated temperatures in a suitable solvent.
-
Functionalization: Subsequent modifications can be made to the naphthalimide core to introduce various functionalities and modulate the fluorescent properties. Common functionalization reactions include nucleophilic substitution of a leaving group (e.g., a halogen) at the C-4 position of the naphthalimide ring or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
This document provides detailed protocols for the synthesis of representative 4-substituted 1,8-naphthalimide dyes, which are known for their bright fluorescence.
Experimental Protocols
Protocol 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide
This protocol describes the synthesis of a key intermediate, N-n-butyl-4-bromo-1,8-naphthalimide, through the imidation of 4-bromo-1,8-naphthalic anhydride with n-butylamine.[1]
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Ethanol
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
To a round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) and ethanol (250 mL).
-
With vigorous stirring, add n-butylamine (60 mmol, 4.4 g) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.
Protocol 2: Synthesis of 4-Amino-Substituted 1,8-Naphthalimides via Nucleophilic Substitution
This protocol details the synthesis of a 4-amino-substituted naphthalimide dye by the nucleophilic substitution of the bromine atom in N-n-butyl-4-bromo-1,8-naphthalimide with diethanolamine.[1]
Materials:
-
N-n-Butyl-4-bromo-1,8-naphthalimide (from Protocol 1)
-
Diethanolamine
-
Ethylene glycol monomethyl ether
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, combine N-n-butyl-4-bromo-1,8-naphthalimide (45.2 mmol, 15 g) and diethanolamine (75 mL).
-
Add ethylene glycol monomethyl ether (100 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling, concentrate the crude product under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:4 v/v) as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain N-n-butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide as a yellow solid.
Protocol 3: Synthesis of 4-Phenyl-1,8-naphthalimide via Suzuki Coupling
This protocol outlines the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalimide using a microwave-assisted Suzuki coupling reaction.[2]
Materials:
-
4-Bromo-1,8-naphthalimide
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(P(C₆H₅)₃)₄]
-
Sodium carbonate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Methanol
Equipment:
-
Microwave reactor
-
Reaction vessel for microwave synthesis
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a microwave reaction vessel, combine 4-bromo-1,8-naphthalimide (50 mg, 0.18 mmol), phenylboronic acid (66 mg, 0.55 mmol), and tetrakis(triphenylphosphine)palladium(0) (11 mg, 0.0095 mmol).
-
Add dimethylformamide (1 mL) to the mixture.
-
Add a solution of sodium carbonate (224 mg) in water (1 mL).
-
Seal the vessel and heat the mixture in a microwave reactor at 70 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (10 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (10 mL).
-
Separate the layers and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol mixture (98:2 v/v) as the eluent.
-
Combine the pure fractions and remove the solvent to yield 4-phenyl-1,8-naphthalimide as a yellow solid.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized 1,8-naphthalimide derivatives, including reaction yields and photophysical properties.
| Compound Name | Starting Material | Synthetic Method | Yield (%) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference |
| N-n-Butyl-4-bromo-1,8-naphthalimide | 4-Bromo-1,8-naphthalic anhydride | Imidation | 70 | - | - | [1] |
| N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide | N-n-Butyl-4-bromo-1,8-naphthalimide | Nucleophilic Substitution | 20.4 | - | - | [1] |
| 4-Phenyl-1,8-naphthalimide | 4-Bromo-1,8-naphthalimide | Suzuki Coupling (Microwave) | 77 | 345 (in CHCl₃) | 412 (in CHCl₃) | [2] |
| 4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | 4-Chloro-N-(4-carboxyphenyl)-1,8-naphthalimide | Nucleophilic Substitution | 10 | 400 (in nonpolar solvents) | 500 (in nonpolar solvents) | [3] |
| Methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate | 4-Piperidinyl-1,8-naphthalic anhydride | Imidation | High | - | - | [3] |
Visualizations
Synthesis Pathway of 4-Substituted 1,8-Naphthalimide Dyes
Caption: General synthetic routes to 4-substituted 1,8-naphthalimide fluorescent dyes.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the microwave-assisted Suzuki coupling synthesis.
References
- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalimide-Based Bioimaging Techniques
A note on 8-Carbamoylnaphthalene-1-carboxylic acid: Extensive literature searches did not yield specific bioimaging applications for this compound. However, the structurally related 1,8-naphthalimide scaffold is a versatile and widely utilized fluorophore in the development of sophisticated bioimaging probes. This document provides detailed application notes and protocols for these naphthalimide-based probes, which are of significant interest to researchers, scientists, and drug development professionals.
Naphthalimide-based fluorescent probes are characterized by their excellent photostability, high quantum yields, and the tunability of their photophysical properties through chemical modifications.[1][2] These characteristics make them ideal for a wide range of bioimaging applications, including the detection of enzymes, metal ions, and reactive oxygen species (ROS), as well as for imaging specific cellular organelles like lysosomes.[1][3][4][5]
I. Detection of Nitroreductase (NTR) Activity in Hypoxic Cells
A key application of naphthalimide-based probes is in the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. These "turn-on" fluorescent probes are designed with a nitro-containing quenching group that is cleaved by NTR, leading to a significant increase in fluorescence.
Quantitative Data Summary
| Probe Name | Target Analyte | Detection Limit | Fluorescence Enhancement | Cell Lines Tested | Reference |
| Na-NO₂ | Nitroreductase | 3.4 ng/mL | "Turn-on" signal | HL-7702, HepG-2, MCF-7 | [4][6] |
| MNI-NTR | Nitroreductase | 9.8 ng/mL | > 70-fold | Not specified | [7][8] |
Signaling Pathway and Detection Mechanism
The detection of nitroreductase by these probes is a powerful tool for identifying hypoxic regions in tumors, which is crucial for cancer diagnosis and therapy.
Caption: Nitroreductase detection mechanism.
Experimental Protocol: Imaging NTR in Living Cells
This protocol is adapted from methodologies described for naphthalimide-based NTR probes.[4][6]
Materials:
-
Naphthalimide-based NTR probe (e.g., Na-NO₂)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
NADH
-
Hypoxia chamber or chemical hypoxia inducing agent (e.g., CoCl₂)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture cancer cells (e.g., HepG-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Hypoxia (Optional but recommended): For enhanced NTR expression, incubate the cells in a hypoxia chamber (1% O₂) or treat with a chemical hypoxia-mimicking agent for 12-24 hours prior to imaging.
-
Probe Preparation: Prepare a stock solution of the naphthalimide-NTR probe (e.g., 1 mM in DMSO). Prepare a working solution by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Cell Staining:
-
Wash the cultured cells twice with PBS.
-
Incubate the cells with the probe working solution for 30 minutes at 37°C.
-
For a positive control, pre-incubate cells with NTR (10 µg/mL) and NADH (100 µM) for 30 minutes before adding the probe.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the naphthalimide fluorophore (typically excitation around 450 nm and emission around 550 nm).[8]
-
II. Detection of Reactive Oxygen Species (ROS)
Naphthalimide derivatives have been engineered to detect various reactive oxygen species (ROS), such as hypochlorous acid (HClO) and peroxynitrite (ONOO⁻), which are important signaling molecules and mediators of oxidative stress.
Quantitative Data Summary
| Probe Name | Target Analyte | Detection Limit | Response Time | Cell Lines Tested | Reference |
| Nap-Se | HClO/ClO⁻ | Not specified | < 2 seconds | RAW264.7 | [5] |
| NP | ONOO⁻ | 11 nM | Not specified | RAW264.7 | [9] |
Experimental Workflow: ROS Detection
The general workflow for detecting ROS involves probe incubation, stimulation of ROS production, and subsequent fluorescence imaging.
Caption: Workflow for ROS detection in cells.
Experimental Protocol: Imaging Peroxynitrite (ONOO⁻) in Macrophages
This protocol is based on the use of the NP probe for detecting ONOO⁻ in RAW264.7 macrophage cells.[9]
Materials:
-
Naphthalimide-based ONOO⁻ probe (NP)
-
RAW264.7 murine macrophage cells
-
DMEM with high glucose
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding: Culture RAW264.7 cells in high-glucose DMEM. Seed the cells in a confocal dish and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with the NP probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.
-
-
Stimulation of ONOO⁻ Production:
-
Wash the cells with PBS to remove the free probe.
-
To induce endogenous ONOO⁻, treat the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 6-12 hours.
-
Alternatively, for exogenous ONOO⁻ detection, add a ONOO⁻ donor (e.g., SIN-1) to the cells shortly before imaging.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate filter sets for the naphthalimide fluorophore.
-
Acquire images before and after stimulation to observe the change in fluorescence intensity.
-
III. Lysosomal Imaging
The inherent properties of certain naphthalimide derivatives, such as the presence of morpholine groups, facilitate their accumulation in the acidic environment of lysosomes, making them excellent probes for lysosomal tracking.[1]
Logical Relationship: Lysosomal Targeting
The targeting of naphthalimide probes to lysosomes is often achieved through specific chemical modifications that lead to protonation and trapping within the organelle.
Caption: Lysosomal targeting of naphthalimide probes.
Experimental Protocol: Lysosomal Staining in HeLa Cells
This protocol is a general guide for using a lysosome-targetable naphthalimide probe.[1]
Materials:
-
Lysosome-targetable naphthalimide probe
-
HeLa cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
LysoTracker Red (or other commercial lysosomal stain for co-localization)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the naphthalimide probe (e.g., 5 µM in serum-free medium) for 20-30 minutes at 37°C.
-
For co-localization studies, subsequently stain with LysoTracker Red according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh medium.
-
Image the cells using a confocal microscope, acquiring images in the channels corresponding to the naphthalimide probe and the co-localization stain.
-
Analyze the merged images to confirm the probe's localization within the lysosomes.
-
These application notes and protocols provide a foundation for researchers to utilize the powerful capabilities of naphthalimide-based fluorescent probes in their bioimaging studies. The versatility of the naphthalimide scaffold continues to drive the development of novel probes for a wide array of biological targets and processes.
References
- 1. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Bioimaging of labile lysosomal iron through naphthalimide-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A naphthalimide based fast and selective fluorescent probe for hypochlorous acid/hypochlorite and its application for bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04317A [pubs.rsc.org]
Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure für spezifische Anwendungen: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure. Der Schwerpunkt liegt auf der Synthese von Analoga zur Anwendung in der Krebsforschung, insbesondere als Inhibitoren der Poly(ADP-Ribose)-Polymerase (PARP), sowie deren Potenzial als Fluoreszenzsonden.
Anwendungsgebiete
Derivate von Naphthalin-basierten Molekülstrukturen, insbesondere solche, die eine Carboxamid-Funktionalität aufweisen, haben erhebliches Interesse in der medizinischen Chemie und der biologischen Bildgebung geweckt. Die Derivatisierung der 8-Carbamoylnaphthalin-1-carbonsäure ermöglicht die gezielte Modifikation ihrer physikochemischen und pharmakologischen Eigenschaften für spezifische Anwendungen.
PARP-Inhibitoren in der Krebstherapie
Das Naphthalimid-Grundgerüst ist ein wichtiger Baustein bei der Entwicklung von Inhibitoren für die Poly(ADP-Ribose)-Polymerase (PARP), einem Schlüsselenzym bei der Reparatur von DNA-Einzelstrangbrüchen. In Krebszellen mit Defekten in anderen DNA-Reparaturwegen, wie z. B. Mutationen in den BRCA-Genen, führt die Hemmung von PARP zur Apoptose, einem Prozess, der als synthetische Letalität bekannt ist.
Die Carboxamid-Gruppe am Naphthalinring ist entscheidend für die Bindung an die katalytische Domäne von PARP-1. Durch die Derivatisierung der Carbonsäuregruppe von 8-Carbamoylnaphthalin-1-carbonsäure zu verschiedenen Amiden können neue potente und selektive PARP-Inhibitoren entwickelt werden. Ein eng verwandtes Molekül, 4-Amino-1,8-naphthalimid, hat sich als potenter PARP-Inhibitor und Strahlensensibilisator erwiesen.[1] In lebenden Zellen ist es etwa 1000-fach wirksamer in der Hemmung der PARP-Aktivität als der bekannte Inhibitor 3-Aminobenzamid.[1]
Signalkaskade der PARP-Inhibition
Abbildung 1: Vereinfachte Darstellung der PARP-Inhibitions-Signalkaskade.
Fluoreszente Sonden für die biologische Bildgebung
Naphthalimid-Derivate sind für ihre ausgeprägten photophysikalischen Eigenschaften bekannt, darunter hohe Fluoreszenzquantenausbeuten und gute Photostabilität.[2][3] Die Emissionswellenlänge dieser Moleküle ist oft empfindlich gegenüber der Polarität des Lösungsmittels, was sie zu idealen Kandidaten für die Entwicklung von Umgebungssensoren macht.[2][4]
Durch die kovalente Anbindung von 8-Carbamoylnaphthalin-1-carbonsäure-Derivaten an Biomoleküle können diese als fluoreszente Marker für die zelluläre Bildgebung und die Untersuchung biologischer Prozesse eingesetzt werden. Die Position der funktionellen Gruppen am Naphthalinring hat einen signifikanten Einfluss auf die photophysikalischen Eigenschaften.[4]
Quantitative Daten
Obwohl keine spezifischen IC50-Werte für Derivate der 8-Carbamoylnaphthalin-1-carbonsäure öffentlich verfügbar sind, können die Daten des analogen Moleküls 4-Amino-1,8-naphthalimid (ANI) als Referenz für das Potenzial dieser Substanzklasse dienen.
| Zelllinie | Verbindung | Konzentration (chronische Exposition) | Sensibilisator-Verstärkungs-Verhältnis (SER) | Zytotoxizität |
| V79 (Hamster-Lungenfibroblasten) | 4-Amino-1,8-naphthalimid | 20 µM | 1.3 | Nicht zytotoxisch |
| R3327-AT1 (Ratten-Prostatakarzinom) | 4-Amino-1,8-naphthalimid | 20 µM | 1.5 | Nicht zytotoxisch |
| DU145 (Humanes Prostatakarzinom) | 4-Amino-1,8-naphthalimid | 20 µM | 1.3 | Nicht zytotoxisch |
Tabelle 1: Radiosensibilisierung durch 4-Amino-1,8-naphthalimid in verschiedenen Zelllinien. Die Daten zeigen, dass die Verbindung die zytotoxische Wirkung von Gammastrahlung bei nicht-toxischen Konzentrationen signifikant verstärkt.[1]
Experimentelle Protokolle
Die Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure erfolgt typischerweise durch Amidkopplung an der Carbonsäurefunktion. Im Folgenden werden allgemeine Protokolle für die Synthese von Amiden aus Carbonsäuren beschrieben, die für das Zielmolekül adaptiert werden können.
Protokoll 1: Allgemeine Amidkopplung mittels EDC/NHS
Diese zweistufige Methode wird häufig für die Biokonjugation und die allgemeine Amidsynthese verwendet, da sie unter milden Bedingungen abläuft und das EDC-Reagenz sowie sein Harnstoff-Nebenprodukt wasserlöslich sind.[5]
Materialien:
-
8-Carbamoylnaphthalin-1-carbonsäure
-
Amin (primär oder sekundär)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
N-Hydroxysuccinimid (NHS)
-
Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)
-
Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) als Base (optional)
Prozedur:
-
Aktivierung der Carbonsäure:
-
Lösen Sie 8-Carbamoylnaphthalin-1-carbonsäure (1 Äquivalent) im gewählten Lösungsmittel (z. B. DMF oder DCM).
-
Fügen Sie NHS (1,2 Äquivalente) und EDC (1,2 Äquivalente) zur Lösung hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 15-60 Minuten.
-
-
Amin-Kopplung:
-
Fügen Sie das gewünschte Amin (1-1,2 Äquivalente) zur aktivierten Carbonsäurelösung hinzu. Eine Base wie DIPEA (2 Äquivalente) kann zugegeben werden, um das Amin zu deprotonieren.
-
Rühren Sie die Reaktion bei Raumtemperatur für 2-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
-
Aufarbeitung:
-
Verdünnen Sie die Reaktionsmischung mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die organische Phase nacheinander mit 5%iger wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole).
-
Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Das Rohprodukt kann durch Säulenchromatographie gereinigt werden.
-
Protokoll 2: Amidkopplung mittels HATU
HATU ist ein hocheffizientes Kopplungsreagenz, das oft zu hohen Ausbeuten und kurzen Reaktionszeiten führt.[6]
Materialien:
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8-Carbamoylnaphthalin-1-carbonsäure
-
Amin
-
HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium)
-
DIPEA oder TEA
-
Wasserfreies DMF
Prozedur:
-
Aktivierung und Kopplung:
-
Lösen Sie 8-Carbamoylnaphthalin-1-carbonsäure (1 Äquivalent) in DMF bei 0 °C.
-
Fügen Sie HATU (1,1 Äquivalente) und DIPEA (2 Äquivalente) hinzu.
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Fügen Sie das Amin (1,2 Äquivalente) zur vorgemischten Lösung hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur für 1-4 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
-
Aufarbeitung:
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat.
-
Waschen Sie die organische Schicht nacheinander mit 5%iger wässriger LiCl-Lösung (um DMF zu entfernen), 5%iger wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
Workflow der Amidsynthese
Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Amidderivaten.
Fazit
Die Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure bietet einen vielversprechenden Weg zur Entwicklung neuartiger Moleküle für die Krebstherapie und die biologische Bildgebung. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Amid-Derivaten. Die quantitative Analyse verwandter Naphthalimid-Strukturen deutet auf ein hohes Potenzial für die Entwicklung potenter PARP-Inhibitoren hin. Zukünftige Studien sollten sich auf die Synthese und biologische Evaluierung einer Bibliothek von Derivaten konzentrieren, um die Struktur-Wirkungs-Beziehungen zu optimieren und Leitstrukturen für die weitere Entwicklung zu identifizieren.
References
- 1. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescence Quantum Yield of 8-Carbamoylnaphthalene-1-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 8-Carbamoylnaphthalene-1-carboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on the spectrofluorometer are set appropriately for this compound. The excitation wavelength should correspond to an absorbance maximum. |
| Solvent Quenching | The choice of solvent can significantly impact fluorescence. Polar solvents may quench the fluorescence of certain naphthalene derivatives.[1] Test the compound in a range of solvents with varying polarities. |
| Low Concentration | The concentration of the sample may be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution and create serial dilutions to find the optimal concentration range. |
| Degradation of the Compound | The compound may have degraded due to improper storage or handling. Protect the compound from light and store it under the recommended conditions. Prepare a fresh solution from a new batch if possible. |
| Contaminated Solvents or Glassware | Impurities in the solvent or on the cuvettes can quench fluorescence. Use spectroscopic grade solvents and thoroughly clean all glassware.[2] |
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
| Possible Cause | Troubleshooting Step |
| Concentration Effects (Aggregation-Caused Quenching - ACQ) | At high concentrations, naphthalene-based fluorophores can aggregate, leading to self-quenching and reduced fluorescence intensity.[1] Perform a concentration-dependent study to identify the linear range of fluorescence intensity versus concentration. Ensure your working concentrations are below the threshold for ACQ. |
| Temperature Fluctuations | The fluorescence quantum yield can be temperature-dependent.[2][3] Ensure that all measurements are performed at a constant and recorded temperature. |
| Photobleaching | Prolonged exposure to the excitation light source can lead to photochemical degradation of the fluorophore. Minimize the exposure time of the sample to the excitation light. Use fresh samples for repeated measurements. |
| Instrumental Drift | The performance of the spectrofluorometer lamp and detector can drift over time. Calibrate the instrument regularly and use a stable fluorescence standard to check for instrument consistency. |
Issue 3: Unexpected Shifts in Emission Wavelength (Solvatochromism)
| Possible Cause | Troubleshooting Step |
| Solvent Polarity | Naphthalene derivatives often exhibit solvatochromism, where the emission maximum shifts with solvent polarity. An increase in solvent polarity typically causes a red shift (to longer wavelengths).[1] This is an intrinsic property of the molecule. If a specific emission wavelength is desired, select a solvent with the appropriate polarity. |
| Changes in pH | For ionizable molecules, changes in pH can alter the electronic structure and thus the fluorescence properties.[4] Buffer the solution to maintain a constant pH if your experimental conditions are sensitive to pH changes. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind measuring the relative fluorescence quantum yield?
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of a sample to that of a standard with a known, stable quantum yield.[5][6][7] When the standard and sample solutions have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[6] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (As / Ar) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solvents, respectively.[6][8]
Q2: How do I choose an appropriate fluorescence standard?
Select a fluorescence standard that has an absorption range overlapping with your sample, allowing for excitation at the same wavelength.[5] The standard should also have a well-documented and stable quantum yield.
Q3: What are the key factors that can influence the fluorescence quantum yield of this compound?
Several factors can affect the fluorescence quantum yield:
-
Molecular Structure: The presence of electron-donating groups (like -NH2, -OH) can increase fluorescence, while electron-withdrawing groups (like -NO2, -COOH) can decrease or quench it.[4] The carbamoyl and carboxylic acid groups on the naphthalene ring will influence its electronic properties.
-
Solvent Polarity: The polarity of the solvent can significantly alter the fluorescence emission. For many naphthalene derivatives, increasing solvent polarity can decrease the quantum yield by promoting non-radiative decay pathways.[1]
-
Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), which reduces the quantum yield.[1]
-
Temperature: An increase in temperature often leads to a decrease in fluorescence quantum yield due to an increased probability of non-radiative deactivation processes.[2]
-
Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can act as quenchers and reduce fluorescence intensity.
Q4: Why is it important to use dilute solutions for quantum yield measurements?
To minimize inner filter effects and re-absorption, the absorbance of the solutions in a standard 10 mm cuvette should be kept low, typically below 0.1 at the excitation wavelength.[6] Above this level, the relationship between absorbance and fluorescence intensity may become non-linear, leading to inaccurate quantum yield calculations.[6]
Data Presentation
Table 1: Hypothetical Influence of Solvent Polarity on the Fluorescence Quantum Yield of this compound
| Solvent | Dielectric Constant (approx.) | Expected Quantum Yield (Φf) | Expected Emission Maximum (λem) |
| Cyclohexane | 2.0 | High | Shorter Wavelength |
| Toluene | 2.4 | High | Shorter Wavelength |
| Dichloromethane | 9.1 | Intermediate | Intermediate Wavelength |
| Acetonitrile | 37 | Lower | Longer Wavelength |
| Ethanol | 25 | Lower | Longer Wavelength |
| Water | 80 | Low | Longer Wavelength |
Note: This table presents expected trends based on the typical behavior of naphthalene derivatives and is for illustrative purposes.[1] Actual values must be determined experimentally.
Experimental Protocols
Detailed Protocol for Relative Fluorescence Quantum Yield Determination
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound.[5][6][8]
1. Materials and Equipment:
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Spectrofluorometer with a monochromatic excitation source and corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Spectroscopic grade solvents.
-
A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H2SO4).
-
This compound.
-
Calibrated volumetric flasks and micropipettes.
2. Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the fluorescence standard in its recommended solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance values at the excitation wavelength are within the range of approximately 0.01 to 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the formula provided in the FAQs section.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Troubleshooting low yield in 8-Carbamoylnaphthalene-1-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Carbamoylnaphthalene-1-carboxylic acid, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing low to no conversion of the starting material, 1,8-naphthalic anhydride. What are the potential causes and solutions?
Answer:
Low or no conversion of 1,8-naphthalic anhydride is a frequent issue that can often be traced back to the reaction conditions or the quality of the reagents.
-
Inadequate Temperature: The reaction of 1,8-naphthalic anhydride with an ammonia source requires sufficient thermal energy to proceed at a reasonable rate. If the reaction temperature is too low, the conversion will be slow or negligible. It is recommended to maintain a reaction temperature in the range of 60-100°C.[1]
-
Insufficient Ammonia Concentration: The molar ratio of the ammonia source to 1,8-naphthalic anhydride is critical. A molar equivalent of ammonia of less than 1 will result in unreacted 1,8-naphthalic anhydride.[1] It is advisable to use a molar excess of the ammonia source, typically between 1.2 to 2.0 equivalents, to drive the reaction to completion.[1]
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Poor Solubility of Starting Material: 1,8-naphthalic anhydride is sparingly soluble in water at room temperature. Ensuring adequate stirring and heating is crucial to facilitate its dissolution and reaction. The formation of a yellow slurry upon mixing the reactants is expected.[1]
-
Inactive Ammonia Source: The quality and concentration of the aqueous ammonia solution should be verified. If the ammonia solution has been stored for a long time or improperly, its concentration may have decreased due to the volatility of ammonia.
Question 2: The primary product I have isolated is 1,8-naphthalimide, not the desired this compound. How can I prevent this side reaction?
Answer:
The formation of 1,8-naphthalimide is a common side reaction, as it is a stable cyclization product. The formation of the desired open-chain amide-acid is favored under milder conditions.
-
High Reaction Temperatures: Elevated temperatures, especially above 100°C, and prolonged reaction times can promote the dehydration of the intermediate amide-acid to form the imide.[1] Careful control of the reaction temperature is crucial.
-
Excessively High Ammonia Concentration: While a molar excess of ammonia is necessary, a very large excess can, in some cases, favor imide formation. Sticking to the recommended 1.2 to 2.0 molar equivalents is a good starting point.[1]
-
Reaction Work-up: The work-up procedure is critical. Acidification of the reaction mixture should be done carefully and promptly after the reaction is complete to protonate the carboxylate and precipitate the desired product before it has a chance to cyclize.
Question 3: My product has precipitated as a thick, difficult-to-stir slurry, leading to poor heat transfer and mixing. What can I do to improve the reaction mixture's consistency?
Answer:
The physical properties of the reaction mixture can significantly impact the reaction's progress and outcome.
-
Solvent Volume: Increasing the volume of the solvent (e.g., water) can help to maintain a more mobile slurry. A higher dilution can prevent the product from precipitating too densely.
-
Stirring Efficiency: Ensure that the stirring mechanism (e.g., magnetic stir bar, overhead stirrer) is adequate for the scale of the reaction and the expected viscosity of the mixture. A more powerful overhead stirrer is often necessary for larger-scale reactions.
-
Controlled Addition of Reagents: In some cases, a controlled, slow addition of the ammonia source to the heated slurry of 1,8-naphthalic anhydride can help to manage the reaction rate and the precipitation of the product.
Question 4: The purity of my final product is low after initial isolation. What are the recommended purification strategies?
Answer:
Purification is essential to obtain high-purity this compound.
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids.[2] A suitable solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Potential solvents to screen include water, ethanol, or acetic acid-water mixtures.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.[2] The crude product can be dissolved in a basic aqueous solution (e.g., sodium carbonate or sodium bicarbonate) to form the water-soluble carboxylate salt. The solution is then filtered to remove insoluble impurities, and the filtrate is acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[2]
-
Washing: Washing the isolated solid with a small amount of cold solvent can help to remove soluble impurities adhering to the crystal surface.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 1,8-naphthalic anhydride.[3] This cyclic anhydride readily reacts with nucleophiles like ammonia to open the anhydride ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase should be developed to achieve good separation between the starting material (1,8-naphthalic anhydride), the product (this compound), and any potential side products (e.g., 1,8-naphthalimide). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Aqueous ammonia is corrosive and has a pungent, irritating odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may also be conducted at elevated temperatures, so care should be taken to avoid burns.
Q4: Can other ammonia sources be used instead of aqueous ammonia?
A4: While aqueous ammonia is common, other ammonia sources have been used in related reactions, such as ammonium sulfate or formamide.[1] However, these may require different reaction conditions, such as higher temperatures or the use of a pressure vessel, and may introduce additional purification challenges.[1] For a mild, atmospheric pressure reaction, aqueous ammonia is often preferred.[1]
Q5: What is the expected yield for this synthesis?
A5: With an optimized protocol, the yield of the related reaction to produce 1,8-naphthalimide can be at least 85%, and often greater than 95%.[1] While the yield for this compound may differ, a well-executed reaction should aim for a high yield, likely in a similar range before purification losses.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | < 60°C | Low | High (if any product forms) | Incomplete or very slow reaction. |
| 60 - 80°C | High | High | Optimal range for amidation without significant side reactions.[1] | |
| > 100°C | Potentially Lower | Low | Increased formation of 1,8-naphthalimide side product.[1] | |
| Ammonia (eq.) | < 1.0 | Low | Moderate | Stoichiometrically insufficient, leaving unreacted starting material.[1] |
| 1.2 - 2.0 | High | High | Optimal excess to drive the reaction to completion.[1] | |
| > 3.5 | High | Potentially Lower | May increase the rate of side product formation and complicates work-up.[1] | |
| Reaction Time | Too Short | Low | Moderate | Incomplete conversion of starting material. |
| Optimal | High | High | Sufficient time for the reaction to reach completion. | |
| Too Long | Potentially Lower | Low | Increased potential for side product formation, especially at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-naphthalic anhydride (1.0 eq).
-
Add deionized water to the flask to create a slurry.
-
With stirring, add 29% aqueous ammonia (2.0 eq). A yellow slurry should form.[1]
-
Heat the reaction mixture to 70°C with vigorous stirring.[1]
-
Maintain the temperature and stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with 1 M HCl with cooling in an ice bath until the pH is approximately 2-3.
-
The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.[2]
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Factors influencing yield and purity.
References
Technical Support Center: Minimizing Photobleaching of 8-Carbamoylnaphthalene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 8-Carbamoylnaphthalene-1-carboxylic acid during fluorescence microscopy experiments. The following information is based on established principles for reducing photobleaching of fluorescent probes, particularly naphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my experiments with this compound?
Q2: How can I tell if the signal loss in my images is due to photobleaching?
A2: A key indicator of photobleaching is a gradual decrease in fluorescence intensity over time with repeated exposure to excitation light. You can confirm this by taking a time-lapse series of images of the same field of view. If the fluorescence intensity diminishes with each successive image, photobleaching is likely occurring. It is important to distinguish this from transient dark states (blinking) or changes in the sample itself.
Q3: Are there specific antifade reagents recommended for naphthalene derivatives like this compound?
A3: While specific antifade reagents for this compound are not explicitly documented in readily available literature, several general-purpose antifade reagents are effective at scavenging reactive oxygen species that cause photobleaching. These are broadly compatible with a range of fluorophores. Commonly used antifade reagents include those based on p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] Commercial antifade mounting media such as ProLong™ Gold, ProLong™ Diamond, and VECTASHIELD® are also widely used and effective.[4][5] For live-cell imaging, reagents like Trolox, a vitamin E derivative, can be added to the imaging medium to reduce photobleaching and phototoxicity.
Q4: Can my choice of imaging system and settings affect the rate of photobleaching?
A4: Absolutely. Modern microscopy systems offer various hardware and software features to help manage photobleaching.[4] Using a sensitive camera (e.g., sCMOS or EMCCD) allows for the use of lower excitation light intensity and shorter exposure times.[6][7] Light sources like LEDs are often less intense than traditional mercury or xenon arc lamps and can be rapidly switched on and off, minimizing unnecessary sample illumination.[1][8] Advanced imaging techniques like spinning disk confocal, Total Internal Reflection Fluorescence (TIRF), or light-sheet microscopy can also reduce photobleaching by limiting illumination to the focal plane.[9]
Q5: How does the cellular environment impact the photostability of my probe?
A5: The local environment surrounding the fluorophore can significantly influence its photostability. Factors such as pH, the presence of oxygen, and the concentration of reactive oxygen species (ROS) can accelerate photobleaching.[4] It is crucial to use imaging buffers that are well-buffered and consider the addition of oxygen scavengers or antioxidants, especially for live-cell imaging.[4][9]
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during image acquisition.
This is a classic sign of significant photobleaching. Follow this troubleshooting workflow to mitigate the issue.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
Issue 2: Poor signal-to-noise ratio after implementing photobleaching reduction measures.
Sometimes, in an effort to reduce photobleaching, the signal can become too dim.
| Problem | Potential Cause | Suggested Solution |
| Weak Signal | Excitation intensity is too low. | Gradually increase the excitation intensity to a level that provides a good signal without causing immediate, severe bleaching.[10] |
| Noisy Image | Camera gain is too high to compensate for low signal. | Increase the exposure time slightly. If possible, use a more sensitive camera or camera binning to collect more photons per pixel.[5] |
| Weak Signal | Antifade reagent is quenching the initial fluorescence. | Some antifade reagents can cause an initial drop in fluorescence.[3] Test different antifade formulations. Ensure the mounting medium is fresh and correctly prepared. |
| Weak Signal | Sub-optimal filter set. | Ensure that the excitation and emission filters are well-matched to the spectral properties of this compound. |
Issue 3: Phototoxicity observed in live-cell imaging experiments.
Phototoxicity, or cell damage due to light exposure, is closely linked to the processes that cause photobleaching.[6]
References
- 1. news-medical.net [news-medical.net]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. azolifesciences.com [azolifesciences.com]
Effects of solvent polarity on 8-Carbamoylnaphthalene-1-carboxylic acid fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of 8-Carbamoylnaphthalene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of solvent polarity on the fluorescence of this compound?
A1: this compound is expected to exhibit solvatochromism, meaning its fluorescence properties are dependent on the polarity of the solvent. Generally, for naphthalene derivatives with electron-donating and electron-accepting groups, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent. Consequently, the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also expected to increase with solvent polarity. The fluorescence quantum yield may also vary with solvent polarity, often decreasing in more polar, protic solvents due to increased non-radiative decay pathways.
Q2: I am observing a weak or no fluorescence signal. What are the potential causes?
A2: Several factors can contribute to a weak or absent fluorescence signal:
-
Incorrect Excitation or Emission Wavelengths: Ensure that the excitation wavelength corresponds to the absorption maximum of the compound in the specific solvent being used and that the emission is being monitored at the expected wavelength.
-
Low Concentration: The concentration of the fluorophore may be too low for detection by the instrument.
-
Quenching: The fluorescence can be quenched by various substances, including dissolved oxygen, heavy metal ions, or other components in the sample. It is advisable to use degassed solvents.
-
pH of the Solution: For a carboxylic acid derivative, the pH of the solution can significantly impact fluorescence. The protonated and deprotonated forms of the molecule may have different fluorescence properties. Ensure the pH is controlled and consistent across experiments.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the fluorophore. Minimize exposure time and light intensity.
-
Instrument Settings: Sub-optimal instrument settings, such as low lamp intensity, incorrect slit widths, or low detector gain, can result in a poor signal-to-noise ratio.
Q3: My fluorescence emission peak is shifting unexpectedly. What could be the reason?
A3: Unexpected shifts in the fluorescence emission peak can be attributed to:
-
Changes in Solvent Polarity: Even small changes in the solvent composition, such as the presence of water in a non-polar solvent, can alter the local environment of the fluorophore and cause a spectral shift.
-
Aggregation: At higher concentrations, molecules of this compound may form aggregates, which can have different fluorescence properties compared to the monomeric form.
-
Contaminants: Fluorescent impurities in the solvent or the sample itself can lead to overlapping emission spectra, causing an apparent shift in the peak maximum.
-
Inner Filter Effect: At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, which can distort the emission spectrum and lead to an apparent red shift.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Fluorescence Measurements
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Prepare fresh solutions for each experiment. Use high-purity solvents and ensure the concentration of this compound is accurately determined. Maintain a consistent pH for aqueous or protic solutions using a suitable buffer.
-
-
Possible Cause: Fluctuations in instrument performance.
-
Solution: Allow the instrument's lamp to warm up and stabilize before taking measurements. Regularly calibrate the instrument using a known fluorescence standard.
-
-
Possible Cause: Temperature variations.
-
Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment, as fluorescence intensity can be temperature-dependent.
-
Issue 2: High Background Fluorescence
-
Possible Cause: Fluorescent impurities in the solvent.
-
Solution: Use spectroscopy-grade solvents. Run a blank spectrum of the solvent to check for background fluorescence.
-
-
Possible Cause: Contaminated cuvettes.
-
Solution: Thoroughly clean cuvettes with a suitable solvent (e.g., ethanol, followed by deionized water) and dry them completely before use. Avoid using scratched or damaged cuvettes.
-
-
Possible Cause: Raman scattering from the solvent.
-
Solution: Raman peaks are typically sharp and appear at a constant energy shift from the excitation wavelength. If Raman scattering is interfering with your measurement, try changing the excitation wavelength.
-
Data Presentation
| Solvent | Polarity Index (ET(30)) | Expected λem (nm) | Expected Stokes Shift (cm-1) | Expected Quantum Yield (ΦF) |
| Toluene | 33.9 | Lower | Lower | Higher |
| Dichloromethane | 41.1 | Intermediate | Intermediate | Intermediate |
| Acetonitrile | 46.0 | Higher | Higher | Lower |
| Ethanol | 51.9 | Higher | Higher | Lower |
| Water | 63.1 | Highest | Highest | Lowest |
Note: This table presents a qualitative prediction. Actual values must be determined experimentally.
Experimental Protocols
Protocol: Measurement of Solvent-Dependent Fluorescence Spectra
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity, non-polar solvent in which it is readily soluble (e.g., Dioxane or THF).
-
Prepare a series of dilute solutions (e.g., 1-10 µM) in various spectroscopic-grade solvents of different polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water). The final absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
For aqueous solutions, use a buffer to maintain a constant pH.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Set the excitation wavelength to the absorption maximum (λabs) of the compound in the respective solvent. This should be determined beforehand using a UV-Vis spectrophotometer.
-
Set the emission scan range to cover the expected fluorescence spectrum (e.g., 350-600 nm).
-
-
Data Acquisition:
-
Record a blank spectrum for each solvent to be used for background correction.
-
Measure the fluorescence emission spectrum of each sample solution.
-
To check for photobleaching, record the fluorescence intensity at the emission maximum over a period of time.
-
-
Data Analysis:
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Subtract the corresponding blank spectrum from each sample spectrum.
-
Determine the wavelength of maximum fluorescence emission (λem).
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Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift (cm-1) = (1/λabs(nm) - 1/λem(nm)) * 107
-
The relative fluorescence quantum yield (ΦF) can be calculated using a standard fluorophore (e.g., quinine sulfate in 0.1 M H2SO4) with a known quantum yield.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring solvent-dependent fluorescence.
Overcoming solubility issues of 8-Carbamoylnaphthalene-1-carboxylic acid in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Carbamoylnaphthalene-1-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound has a chemical structure containing a large, hydrophobic naphthalene ring. While the carboxylic acid and carbamoyl groups can participate in hydrogen bonding, the nonpolar aromatic portion of the molecule restricts its interaction with water, leading to low solubility in neutral aqueous solutions.
Q2: What is the most effective method to improve the aqueous solubility of this compound?
The most direct and effective method for increasing the aqueous solubility of this compound is through pH modification. This compound is a carboxylic acid with a predicted pKa of approximately 2.61.[1] By increasing the pH of the aqueous solution to a value at least 2 pH units above its pKa (i.e., pH > 4.6), the carboxylic acid group deprotonates to form the more polar and significantly more soluble carboxylate anion.[2][3]
Q3: For preparing a concentrated stock solution, what solvents are recommended?
For preparing concentrated stock solutions, the use of polar aprotic organic solvents is recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving this compound at high concentrations.[2] When selecting a solvent, always consider its compatibility with your downstream experimental assays, including potential toxicity or interference.
Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common problem when the final concentration of the compound exceeds its solubility limit in the aqueous medium. To mitigate this, consider the following strategies:
-
Verify Buffer pH: Ensure the pH of your final aqueous buffer is sufficiently high (e.g., pH > 5.0) to maintain the compound in its deprotonated, more soluble state.[3]
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Incorporate a Co-solvent: Maintain a small percentage of a miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution to help maintain solubility.[3]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The pH of the buffer is near or below the pKa (~2.61) of the carboxylic acid, maintaining it in its poorly soluble, protonated form. | Increase the pH of the buffer to at least 2 units above the pKa (e.g., pH > 4.6) using a suitable base like NaOH to convert the compound to its more soluble salt form.[2][3] |
| Precipitation occurs after adding the compound to the buffer. | The concentration of the compound exceeds its solubility limit at the given pH and temperature. | First, ensure the pH is optimal. If precipitation persists, consider gently warming the solution or using sonication to aid dissolution. If the issue remains, a lower final concentration may be necessary. |
| Inconsistent results in biological assays. | The compound may be precipitating out of the assay medium over time, leading to variable effective concentrations. | Confirm the solubility of the compound under the exact conditions of your assay (media, temperature, incubation time). Consider using a co-solvent or a formulation approach like cyclodextrin complexation to enhance and maintain solubility. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare a solution of this compound in an aqueous buffer by modifying the pH.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Suspension: Add the desired amount of this compound powder to the aqueous buffer to form a suspension.
-
Titration: While continuously stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.
-
Dissolution: Monitor the solution's clarity and pH. As the pH increases above ~3.0, the powder will start to dissolve. Continue adding the base until all the solid has dissolved, and the solution is clear.
-
Final pH Adjustment: Carefully adjust the solution to the desired final pH (e.g., 7.4) using the NaOH solution.
-
Volume Adjustment: Transfer the solution to a volumetric flask and add buffer to reach the final desired volume.
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol details the preparation of a concentrated stock solution of this compound using an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate vials for storage
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a suitable vial.
-
Solvent Addition: Add the required volume of DMSO or DMF to the vial to achieve the target concentration.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming can also be applied if necessary, but be mindful of potential compound degradation at elevated temperatures.
-
Storage: Once fully dissolved, store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the solvent.
Quantitative Data Summary
The following tables provide estimated solubility data for this compound based on the behavior of similar aromatic carboxylic acids. Note: This data is illustrative and should be confirmed experimentally.
Table 1: Estimated Aqueous Solubility at Different pH Values
| pH | Estimated Solubility (µg/mL) |
| 3.0 | < 10 |
| 4.0 | 50 - 100 |
| 5.0 | 200 - 500 |
| 6.0 | > 1000 |
| 7.4 | > 2000 |
Table 2: Estimated Solubility in Common Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | > 2 |
| Ethanol | 5 - 10 |
| Methanol | 2 - 5 |
| Acetone | 1 - 2 |
| Dimethyl sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
Visual Diagrams
Caption: Workflow for preparing solutions of this compound.
Caption: Logical steps for troubleshooting precipitation of the compound.
References
Technical Support Center: Fluorescence Quenching of Naphthalene Derivatives by Metal Ions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing naphthalene-based fluorescent probes, such as 8-Carbamoylnaphthalene-1-carboxylic acid and its analogs, for the detection of metal ions.
FAQs and Troubleshooting Guides
General Issues
Q1: I am not observing any fluorescence from my naphthalene derivative probe. What are the possible reasons?
A1: Several factors could contribute to a lack of fluorescence:
-
Inherent Photophysical Properties: The specific molecular structure of your naphthalene derivative might result in a very low or non-existent fluorescence quantum yield. The presence of heavy atoms in proximity can facilitate non-radiative decay pathways, effectively quenching fluorescence.[1]
-
Purity of the Compound: Impurities from the synthesis process, particularly residual transition metals, can act as efficient quenchers.[1] It is crucial to use a highly purified probe.
-
Solvent Effects: The choice of solvent can significantly impact the fluorescence quantum yield. Ensure you are using a suitable, high-purity, spectroscopy-grade solvent.[2]
-
Incorrect Spectrometer Settings: Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for your specific probe. Also, check other settings like slit widths and detector gain.[1][3]
Q2: The fluorescence intensity of my probe is inconsistent between experiments.
A2: Inconsistent fluorescence intensity can arise from several experimental variables:
-
Concentration Inaccuracies: Ensure accurate and consistent preparation of your probe's concentration. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[1]
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Presence of Dissolved Oxygen: Dissolved oxygen is a common quencher of fluorescence. De-gassing your solvent can often lead to more consistent and reliable results.[1]
-
Temperature Fluctuations: Dynamic quenching is a temperature-dependent process. Maintaining a constant and controlled temperature during all measurements is essential for reproducibility.[1]
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible decomposition of the fluorophore. To minimize photobleaching, reduce the excitation light intensity, limit exposure time, or use a photostabilizing agent if compatible with your experiment.[1]
Quenching Experiment-Specific Issues
Q3: I am not observing any fluorescence quenching upon adding the metal ion solution.
A3: A lack of quenching can be due to several reasons:
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No Interaction: The specific metal ion may not interact with your naphthalene derivative probe. The probe's design dictates its selectivity for certain metal ions.
-
Incorrect Concentration Range: The concentration of the metal ion (quencher) might be too low to cause a noticeable change in fluorescence.[2]
-
Incompatible Quenching Mechanism: The metal ion may not be a suitable quencher for your probe. Common quenching mechanisms for naphthalene-based probes include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).[4][5]
-
Solvent Interference: The solvent could be interfering with the interaction between the fluorophore and the metal ion.[2]
Q4: The fluorescence of my probe is almost completely quenched with a very small amount of metal ion.
A4: This indicates a very efficient quenching process. To obtain a more detailed quenching profile, you should:
-
Reduce Quencher Concentration: Prepare a more dilute stock solution of your metal ion to allow for finer control over the concentration range in your samples.[2]
-
Investigate Static Quenching: A highly efficient quenching at low concentrations might suggest a static quenching mechanism, where a non-fluorescent complex forms between the probe and the metal ion in the ground state.[6][7]
Q5: My Stern-Volmer plot is non-linear.
A5: A non-linear Stern-Volmer plot can indicate:
-
Mixed Quenching Mechanisms: Both static and dynamic quenching might be occurring simultaneously.
-
Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching. It is crucial to measure the absorbance spectra of the fluorophore-quencher mixtures to check for this effect.[4]
-
Ground-State Complex Formation: The formation of a non-fluorescent complex between the fluorophore and the quencher can lead to deviations from linearity.[4][7]
Quantitative Data
The following tables summarize the performance of various naphthalimide-based fluorescent probes for the detection of different metal ions.
Table 1: Performance of Naphthalimide Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Cell Line | Reference |
| NADP | Hg²⁺ | 400 nm | 518 nm | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish. | [8] |
| MNP | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" PET-based probe; Lysosomal tracking in HeLa cells. | [8] |
| Probe 1 | Au³⁺ | Not specified | Not specified | 50 nM | Fast response in aqueous media. | [8] |
| NIML | Hg²⁺ | Not specified | Not specified | Not specified | Good water solubility; "Turn-on" response; Used in cells and zebrafish. | [8] |
| Unnamed | Hg²⁺ | Not specified | 560 nm | 19.5 nM | Fluorescence quenching mechanism; Used in cells and zebrafish. | [8] |
| Probe P | Ag⁺ / Hg²⁺ | 440 nm | 537 nm | 0.33 µM | Dual-signal probe with a large Stokes shift. | [9][10] |
| NI-1 | Cu²⁺ | 410 nm | 531 nm | 1.5 x 10⁻⁸ M | Fluorescence quenching mechanism. | [11] |
| NI-1 | Hg²⁺ | 410 nm | 531 nm | 8.8 x 10⁻⁸ M | Fluorescence quenching mechanism. | [11] |
| 4a | Co²⁺ | Not specified | Not specified | Not specified | Selective probe for cobalt(II) ion. | [12] |
Table 2: Quenching and Binding Constants for Selected Naphthalimide Probes
| Probe Name | Quencher | Quenching Constant (Ksv) | Binding Constant (Ka) | Reference |
| NI-1 | Cu²⁺ | 152,570 M⁻¹ | 3.6 x 10⁵ M⁻¹ | [11] |
| NI-1 | Hg²⁺ | 23,909 M⁻¹ | 3.9 x 10⁴ M⁻¹ | [11] |
| 4a | Co²⁺ | 6.37 x 10³ L mol⁻¹ | 3.03 x 10³ L mol⁻¹ | [12] |
Experimental Protocols
General Protocol for Fluorescence Quenching Studies
This protocol outlines the general steps for studying the fluorescence quenching of a naphthalene-based probe by a metal ion.
-
Stock Solution Preparation:
-
Sample Preparation:
-
In a series of fluorescence cuvettes, add a fixed volume of the probe stock solution.
-
Add varying, small volumes of the quencher stock solution to create a range of quencher concentrations.[1]
-
Bring all samples to the same final volume with the solvent to ensure the probe concentration remains constant.[2]
-
Include a blank sample containing only the solvent and a control sample containing only the probe and solvent (no quencher).[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.
-
Ensure the excitation wavelength is set to the absorption maximum of the probe and that the emission is monitored over the appropriate wavelength range.[1]
-
Keep all instrument settings (e.g., excitation and emission slit widths, detector gain) constant for all measurements.[1]
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each sample. Let F₀ be the intensity in the absence of the quencher and F be the intensity at a given quencher concentration.
-
Plot the ratio of the fluorescence intensities (F₀/F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.[1]
-
The slope of this plot gives the Stern-Volmer quenching constant (Ksv).
-
Visualizations
Experimental Workflow for Fluorescence Quenching
Caption: Experimental workflow for a typical fluorescence quenching experiment.
Signaling Pathway: Photoinduced Electron Transfer (PET) Quenching
Caption: Generalized mechanism of Photoinduced Electron Transfer (PET) in a "turn-on" fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Improving the Photostability of Naphthalimide-Based Probes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the photostability of naphthalimide-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for naphthalimide-based probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a naphthalimide probe, upon exposure to light. This process leads to a permanent loss of fluorescence. It is a significant issue in fluorescence microscopy as it can result in a diminished signal-to-noise ratio, making it difficult to detect the target, and can lead to inaccurate quantitative measurements by mistaking signal loss for a true biological change.
Q2: What factors influence the photostability of naphthalimide-based probes?
A2: The photostability of naphthalimide probes is influenced by several factors, including:
-
Molecular Structure: The type and position of substituents on the naphthalimide core play a crucial role. For instance, introducing heterocyclic amines at the C4-position can enhance photostability.[1]
-
Excitation Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (higher energy) can accelerate photobleaching.
-
Exposure Time: Longer exposure to excitation light increases the likelihood of photobleaching.
-
Local Environment: The chemical environment surrounding the probe, including the presence of oxygen and reactive oxygen species (ROS), can significantly impact its photostability.
-
Solvent Polarity: The polarity of the solvent can affect the photophysical properties of naphthalimide probes, including their quantum yield and susceptibility to photobleaching.[2]
Q3: How can I choose a more photostable naphthalimide-based probe?
A3: When selecting a naphthalimide probe, consider the following:
-
Substituents: Look for probes with substituents known to enhance photostability, such as heterocyclic amines or the incorporation of UV-absorbing moieties like benzotriazoles.[1][3]
-
Quantum Yield: A higher fluorescence quantum yield does not always guarantee higher photostability, but it can contribute to a better signal-to-noise ratio, allowing for the use of lower excitation power.
-
Published Data: Refer to the manufacturer's specifications and scientific literature for data on the photostability of specific probes.
Q4: What are antifade reagents and are they effective for naphthalimide probes?
A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching.[4][5] They typically work by scavenging reactive oxygen species. Commonly used antifade reagents include ProLong™ Gold, VECTASHIELD®, and those containing antioxidants like Trolox.[4] While their effectiveness can be probe-dependent, they are generally a valuable tool for improving the photostability of naphthalimide-based dyes.
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing a rapid decrease in the fluorescent signal from your naphthalimide-based probe during imaging, consult the following troubleshooting guide.
| Symptom | Possible Cause | Recommended Solution |
| Signal fades quickly upon initial illumination. | High Excitation Light Intensity: The intensity of the excitation light is too high, causing rapid photobleaching. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. |
| Long Exposure Times: The duration of each exposure is too long. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. | |
| Signal is initially bright but diminishes over a time-lapse experiment. | Cumulative Photodamage: Repeated exposure to the excitation light, even at low intensity, is causing gradual photobleaching. | 1. Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time for each time point. 2. Use an Antifade Reagent: Incorporate a suitable antifade reagent into your mounting medium or imaging buffer. 3. Minimize Oxygen: For in vitro experiments, consider using an oxygen scavenging system. |
| Signal loss is more pronounced in certain subcellular regions. | Localized Environmental Effects: The probe's microenvironment in specific organelles may be more prone to generating reactive oxygen species. | This can be difficult to control. Focus on optimizing imaging parameters and using effective antifade reagents. Consider using a different probe with known stability in the target organelle. |
| The probe itself seems inherently unstable. | Probe Chemistry: The specific chemical structure of the naphthalimide probe may be highly susceptible to photobleaching. | 1. Switch to a more photostable probe: Select a naphthalimide derivative with structural modifications known to improve photostability. 2. Incorporate UV-absorbers: Consider synthesizing or using probes that incorporate UV-absorbing groups to protect the fluorophore.[3] |
Quantitative Data on Naphthalimide Probe Photostability
The photostability of naphthalimide probes can be quantified by their fluorescence quantum yield (Φ) and photobleaching half-life. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, while a longer photobleaching half-life signifies greater resistance to photobleaching.
| Naphthalimide Probe Derivative | Substituent(s) | Fluorescence Quantum Yield (Φ) | Solvent | Reference |
| LD-Blue | Glycine ethyl ester and azetidine | 0.85 | Dichloromethane | [6] |
| MFGNI-1 | Azetidine ring | 0.65 | Dichloromethane | [6] |
| 4-acetylamino-1,8-naphthalimide | 4-acetylamino | 0.83 | Not specified | [3] |
| 2APNI | 2-amino | 0.2-0.3 | Various | [2] |
| 3APNI | 3-amino | Varies with solvent polarity | Various | [2] |
| 4APNI | 4-amino | Varies with solvent polarity | Various | [2] |
| CinNapht 5a | Fused cinnoline ring | up to 0.33 | Dichloromethane | [7] |
Experimental Protocols
Protocol 1: Assessing the Photostability of a Naphthalimide-Based Probe in Live Cells
This protocol provides a standardized method for quantifying the photobleaching rate of a naphthalimide-based probe.
Materials:
-
Cells cultured on glass-bottom dishes suitable for fluorescence microscopy
-
Naphthalimide-based fluorescent probe
-
Appropriate cell culture medium or imaging buffer
-
Confocal or widefield fluorescence microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation and Staining:
-
Seed cells on the imaging dish and allow them to adhere and grow to the desired confluency.
-
Incubate the cells with the naphthalimide probe at a predetermined optimal concentration and duration.
-
Wash the cells three times with fresh imaging buffer to remove any unbound probe.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage.
-
Locate a region of interest (ROI) containing well-stained cells.
-
Set the imaging parameters (e.g., excitation wavelength and intensity, emission wavelength, objective, and camera settings). Crucially, keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the probe and should be optimized to capture a significant decay in fluorescence.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest within a stained cell, avoiding areas with no cells or high background.
-
Measure the mean fluorescence intensity of the ROI for each frame of the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
From this plot, you can determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
This protocol allows for the comparison of probe photostability with and without an antifade reagent.
Materials:
-
Fixed and stained cells on glass slides
-
Naphthalimide-based fluorescent probe
-
Mounting medium
-
Antifade reagent
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Prepare two sets of slides with cells stained with the naphthalimide probe under identical conditions.
-
Mount one set of slides using a standard mounting medium.
-
Mount the second set of slides using a mounting medium containing the antifade reagent.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
-
Image Acquisition and Analysis:
-
Following the image acquisition steps outlined in Protocol 1, acquire time-lapse image series from both sets of slides under identical illumination conditions.
-
Analyze the data as described in Protocol 1 to determine the photobleaching half-life for each condition.
-
-
Comparison:
-
Compare the photobleaching curves and half-lives of the samples with and without the antifade reagent to assess its effectiveness.
-
Visualizations
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 5. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Carbamoylnaphthalene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Carbamoylnaphthalene-1-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Too much solvent was used during the dissolution step.- The cooling process was too rapid, preventing complete crystallization.- Product was lost during filtration. | - Solvent Selection: Test a variety of solvents or solvent mixtures. A good solvent will dissolve the compound when hot but poorly when cold. Consider solvent systems like aqueous ethanol or a mixture of a good solvent (e.g., ethanol) with an anti-solvent (e.g., water or hexane).- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.- Proper Filtration: Ensure the filter paper is properly seated in the Buchner funnel and wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution. |
| Product is Oily or Fails to Crystallize | - The presence of significant impurities is depressing the melting point and preventing crystal lattice formation.- The chosen recrystallization solvent is inappropriate for the compound. | - Pre-purification: If the crude product is very impure, consider an initial purification step such as an acid-base extraction to remove neutral or basic impurities before attempting recrystallization.- Solvent System Adjustment: Experiment with different solvent systems. Sometimes, a multi-solvent system can induce crystallization where a single solvent fails. Try dissolving the compound in a good solvent and then slowly adding an anti-solvent until turbidity is observed, then heat until clear and allow to cool slowly. |
| Colored Impurities in the Final Product | - Residual starting materials or by-products from the synthesis are colored.- Oxidation of the product or impurities. | - Activated Carbon Treatment: Add a small amount of activated charcoal to the hot, dissolved solution during recrystallization. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.- Chromatography: If recrystallization is ineffective at removing the color, column chromatography may be necessary. |
| Broad or Inaccurate Melting Point | - The product is still impure.- The product is wet with residual solvent. | - Repeat Purification: Perform another recrystallization. Purity can often be improved with successive recrystallizations.- Thorough Drying: Ensure the purified crystals are completely dry. Dry the product under vacuum, in a desiccator, or in a vacuum oven at a temperature well below its melting point. A melting point range of 265-270°C is expected for the pure compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I remove unreacted starting materials from my crude product?
A2: If the starting materials have different acidic or basic properties than this compound, an acid-base extraction is a highly effective purification technique. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its water-soluble salt, leaving neutral or basic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.
Q3: What are the expected impurities in the synthesis of this compound?
A3: The impurities will depend on the synthetic route. Common impurities in related syntheses can include unreacted starting materials, by-products from side reactions, and residual catalysts or reagents. For instance, if the synthesis involves the hydrolysis of a nitrile, incomplete hydrolysis could be a source of impurity. It is crucial to understand the specific reaction pathway to anticipate potential impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (265-270°C) is a good indicator of purity.[1]
-
Thin Layer Chromatography (TLC): Development of a single spot in an appropriate solvent system suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Aqueous Ethanol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to the flask and heat the mixture with stirring on a hot plate.
-
Continue adding ethanol in small portions until the solid just dissolves.
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and weigh the final product to calculate the percent recovery.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem |
| Molecular Weight | 215.21 g/mol | PubChem |
| Melting Point | 265-270 °C | Alfa Aesar |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Naphthalene-Based and Fluorescein-Based Fluorescent Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed, objective comparison of 8-Carbamoylnaphthalene-1-carboxylic acid and the widely used fluorescein-based probes, offering insights into their performance characteristics, experimental protocols, and underlying mechanisms.
While specific photophysical data for this compound is not extensively available in the public domain, this guide will draw comparisons using data from closely related naphthalene derivatives to provide a comprehensive overview of the naphthalene probe family.
Quantitative Data Summary
The following table summarizes the key photophysical properties of representative naphthalene-based probes and the common fluorescein derivative, Fluorescein Isothiocyanate (FITC). These parameters are crucial for determining the suitability of a probe for specific applications.
| Property | Naphthalene Derivatives (Representative) | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (λex) | ~340-360 nm | ~495 nm |
| Emission Max (λem) | ~420-460 nm | ~519 nm |
| Molar Absorptivity (ε) | Generally lower than fluorescein | > 75,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | Generally lower than fluorescein | High (can be up to 0.95 in basic conditions)[2] |
| Photostability | Generally high[3][4] | Moderate, prone to photobleaching[5] |
| Environmental Sensitivity | High (sensitive to solvent polarity)[6] | Sensitive to pH[2] |
| Size | Smaller molecular size[6] | Larger molecular size |
Performance Comparison
Naphthalene-based probes and fluorescein-based probes each offer a unique set of advantages and disadvantages that make them suitable for different research applications.
This compound and its derivatives belong to the family of naphthalene-based fluorescent probes. These probes are generally characterized by their excellent photostability and high sensitivity to the local microenvironment.[1][3][4] Their smaller molecular size can be advantageous in minimizing potential interference with the biological function of the labeled molecule.[1] However, they typically exhibit lower quantum yields and molar absorptivity compared to fluorescein-based dyes, which can result in lower signal brightness.[6] Their fluorescence is often sensitive to the polarity of the surrounding environment, which can be leveraged to study conformational changes in proteins or binding events.
Fluorescein probes , with Fluorescein Isothiocyanate (FITC) being a prime example, are among the most widely used fluorescent labels in biological research.[1] They are prized for their high fluorescence quantum yield and large molar extinction coefficient, which together contribute to their bright fluorescent signal.[1] Fluorescein derivatives are highly water-soluble and their excitation and emission spectra are well-matched to common filter sets in fluorescence microscopes and flow cytometers.[1] However, a significant drawback of fluorescein probes is their susceptibility to photobleaching and the pH sensitivity of their fluorescence intensity.[2][5]
Experimental Protocols
Accurate and reproducible results in fluorescence-based experiments hinge on meticulous experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: Covalent Labeling of a Protein with a Fluorescent Probe
This protocol describes the general steps for labeling a purified protein with an amine-reactive or thiol-reactive fluorescent probe.
Materials:
-
Purified protein of interest (POI) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4). Avoid buffers containing primary amines like Tris if using an amine-reactive dye.
-
Amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) fluorescent probe.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.
-
Spectrophotometer.
Procedure:
-
Protein Preparation:
-
Dissolve the purified POI in the labeling buffer to a final concentration of 1-5 mg/mL.
-
If the protein solution contains any substance with primary amines (e.g., Tris, glycine) or thiols (e.g., DTT), they must be removed by dialysis or buffer exchange prior to labeling.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the fluorescent probe in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Protein:
-
Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the labeling buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and at the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[6]
-
Protocol 2: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Test fluorescent probe.
-
Solvent (spectroscopic grade).
Procedure:
-
Prepare a series of dilutions of the standard and test probes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of both the standard and the test probe using a spectrofluorometer, exciting both at the same wavelength.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the test probe.
-
The quantum yield of the test probe (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the test probe and the standard, respectively.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing the logic and flow of experiments is crucial for understanding and reproducibility. The following diagrams, created using the DOT language, illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation of 8-Carbamoylnaphthalene-1-carboxylic acid for Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a synthesized validation comparison based on established methods for analogous aromatic carboxylic acids and naphthalene derivatives. The presented data and protocols are intended to serve as a practical framework for the development and validation of analytical methods for this and structurally related compounds.
Data Presentation: Comparison of Analytical Methods
The quantitative performance of an analytical method is paramount for reliable results in research and drug development. Below is a comparative summary of the expected performance characteristics for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Alternative Method (Capillary Electrophoresis) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL[1] | 0.38 µg/mL[2] | Not Reported |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] | 1.28 µg/mL[2] | 0.2 µg/mL[2] |
| Precision (%RSD) | Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%[1] | Intra-day and Inter-day: < 5% | Intra-day and Inter-day: < 5% |
| Accuracy (Recovery %) | 95.7% - 104.9%[1] | 95% - 105% | Not Reported |
Note: The data presented in this table is a representative synthesis from literature on the analysis of structurally similar aromatic carboxylic acids and naphthalene derivatives. Actual performance may vary based on specific experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any validated analytical method. The following sections outline representative methodologies for the quantitative analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of aromatic compounds.
a. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Depending on the matrix (e.g., pharmaceutical formulation, biological fluid), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interfering substances. The final sample should be dissolved in the mobile phase.
b. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers higher sensitivity and selectivity, making it suitable for trace-level quantification.
a. Sample Preparation:
Sample preparation protocols are similar to those for HPLC-UV, with a greater emphasis on removing matrix components that can cause ion suppression.
b. LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, often with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common for the analysis of acidic compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for this compound. The specific MRM transition and collision energy would need to be optimized for the compound.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte like this compound from a sample matrix.
Caption: A generalized workflow for the quantitative analysis of a target analyte.
Signaling Pathway (Hypothetical)
While the specific signaling pathways involving this compound are not detailed in the provided search results, many naphthalene derivatives exhibit biological activity. The following diagram illustrates a hypothetical signaling pathway where a naphthalene derivative might act as an inhibitor of a key enzyme in a disease-related cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a naphthalene derivative.
References
- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Naphthalimide-Based Fluorescent Sensors: A Comparative Guide
A comprehensive analysis of naphthalimide-based fluorescent probes, with a focused comparison of 4-amino-1,8-naphthalimide derivatives, reveals their remarkable versatility and performance in biological and environmental sensing. While specific quantitative data for 8-Carbamoylnaphthalene-1-carboxylic acid as a fluorescent sensor remains limited in published literature, the broader class of naphthalimide sensors, particularly those featuring the 4-amino-1,8-naphthalimide fluorophore, offers a wealth of information for researchers and drug development professionals.
This guide provides a detailed comparison of these powerful analytical tools, summarizing their performance, outlining experimental methodologies, and illustrating key signaling pathways. Due to the limited availability of specific performance data for this compound, this guide will focus on well-characterized 4-amino-1,8-naphthalimide derivatives, which share a similar structural backbone and are widely employed in the development of fluorescent sensors. The principles and comparative data presented herein offer a valuable framework for understanding and selecting appropriate naphthalimide-based probes for various research applications.
Performance Benchmark of Naphthalimide-Based Sensors
Naphthalimides are a class of fluorescent dyes known for their excellent photostability, high quantum yields, and large Stokes shifts.[1] Their emission properties are highly sensitive to the local environment and can be modulated by introducing different functional groups, making them ideal scaffolds for fluorescent sensors.[2] The 4-amino-1,8-naphthalimide core is a particularly popular choice due to its strong fluorescence in the visible region.[3][4]
The performance of several naphthalimide-based sensors designed for the detection of various analytes is summarized in the table below. This data highlights the tunability of the naphthalimide scaffold to achieve high sensitivity and selectivity for specific targets.
| Sensor Name/Derivative | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| MNP | Fe³⁺ | ~370 | ~510 | Not Reported | 65.2 nM | [5] |
| Naphthalimide-PABA-DEVD | Caspase-3 | 372 | 535 (ratiometric shift from 432) | Not Reported | 4.96 ng/mL | N/A |
| 4-amino-N-butyl-1,8-naphthalimide derivative | Nitroreductase (NTR) | Not Reported | 543 | 0.13 (after reaction) | 2.2 ng/mL | [4] |
| Iminodiacetate-functionalized 4-amino-1,8-naphthalimide | Zn²⁺ | 450 | 550 | Not Reported | Kd = 4 nM | [3] |
| Lysosomal Iron Probe | Fe³⁺ | Not Reported | Not Reported | Not Reported | 0.44 µM | [6] |
| 4-Azido-1,8-naphthalimide (L1) | H₂S | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
The functionality of naphthalimide-based sensors often relies on specific signaling mechanisms that translate the binding of an analyte into a measurable change in fluorescence. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET) Signaling Pathway
In a typical PET-based "turn-on" sensor, a receptor unit is linked to the naphthalimide fluorophore. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches its fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a significant increase in fluorescence intensity.
Caption: General mechanism of a PET-based "turn-on" fluorescent sensor.
Experimental Workflow for Fluorescence Sensing
A typical workflow for evaluating the performance of a naphthalimide-based fluorescent sensor involves several key steps, from sample preparation to data analysis.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00048J [pubs.rsc.org]
- 3. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 6. Bioimaging of labile lysosomal iron through naphthalimide-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural effects of naphthalimide-based fluorescent sensor for hydrogen sulfide and imaging in live zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of New Naphthalimide-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of recently developed naphthalimide-based fluorescent probes against other alternatives. The information herein is supported by experimental data to aid in the selection of appropriate tools for research and development. Naphthalimide derivatives are increasingly popular as fluorescent probes due to their excellent photophysical properties, including high fluorescence quantum yields, good photostability, large Stokes shifts, and tunable emission spectra.[1][2] Their versatile structure allows for easy modification, enabling the design of probes for a wide range of biological analytes.[1]
Data Presentation: Performance Benchmarks
The selection of a fluorescent probe is often dictated by its sensitivity, selectivity, and key photophysical parameters. The following table summarizes the performance metrics of several new naphthalimide-based probes and compares them with established fluorescent probes.
| Probe Name | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features & Cell Line |
| New Naphthalimide Probes | |||||||
| MNP | Fe³⁺ | ~370 | ~510 | ~140 | 0.01 → 0.272 | 65.2 nM | "Turn-on" fluorescence, lysosomal tracking in HeLa cells.[3] |
| NADP | Hg²⁺ | 400 | 518 | 118 | Weak → Strong Green | 13 nM | "Turn-on" fluorescence, applied in RAW264.7 cells and zebrafish.[4][5] |
| Glu-MDA | γ-Glutamyl Transpeptidase (GGT) | 450 | 550 | 100 | - | 0.044 U/L | Rapid response, used for detecting GGT in tumor cells.[6] |
| HP-NAP | Solvent Polarity | 366 (in CHX) | 400-550 (solvent dependent) | Varies | ~1.0 (in Hex) to 0.18 (in ACN) | - | Sensitive to environmental polarity and viscosity.[7] |
| Alternative/Established Probes | |||||||
| Fluorescein | pH | ~490 | ~515 | ~25 | 0.95 (in 0.1 M NaOH) | - | Widely used pH indicator, but has a small Stokes shift.[8] |
| Rhodamine B | Various | ~560 | ~580 | ~20 | ~0.31 (in ethanol) | - | Common fluorophore, but prone to self-quenching at high concentrations. |
| Dansyl Chloride | Amines | ~335 | ~518 | ~183 | Varies | - | Used for labeling amino acids, large Stokes shift.[4] |
Signaling Pathway: Photoinduced Electron Transfer (PET)
A common mechanism for "turn-on" naphthalimide probes is Photoinduced Electron Transfer (PET). In the "off" state, an electron-rich recognition unit quenches the fluorescence of the naphthalimide fluorophore. Upon binding to the target analyte, this PET process is inhibited, leading to a restoration of fluorescence (the "on" state).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent probes. Below are protocols for key performance experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method compares the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield (Φ_r).[7][9]
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
10 mm path length fluorescence cuvettes.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_r = 0.54).
-
High-purity solvents.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test probe and the reference standard in the desired solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength. The solvent is used as a blank.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. A common method is based on the signal-to-noise ratio.
Procedure:
-
Blank Measurements: Measure the fluorescence intensity of at least 10 blank samples (containing the solvent and any reagents except the analyte).
-
Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.
-
Calibration Curve: Prepare a series of samples with known, low concentrations of the analyte and measure their fluorescence intensity. Plot the fluorescence intensity versus the analyte concentration to obtain a calibration curve.
-
Determine the Slope: Calculate the slope (k) of the linear portion of the calibration curve.
-
Calculate LOD: The LOD is calculated using the formula:
LOD = 3σ / k
This formula is widely accepted and signifies the concentration that gives a signal three times that of the background noise.[3][10][11]
Experimental Workflow for Probe Evaluation
The evaluation of a new fluorescent probe typically follows a standardized workflow to characterize its performance and suitability for biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
Assessing the specificity of 8-Carbamoylnaphthalene-1-carboxylic acid as a sensor
Performance Comparison of PARP-1 Fluorescent Sensors
The development of fluorescent sensors for PARP-1 has led to a variety of approaches, each with its own set of advantages and limitations. The choice of sensor often depends on the specific application, such as in vitro high-throughput screening or live-cell imaging. Below is a summary of key performance indicators for different types of PARP-1 fluorescent sensors.
| Sensor Type | Principle | Target | Reported Sensitivity | Key Advantages | Limitations |
| FRET-based Sensors | Förster Resonance Energy Transfer between two fluorophores upon PARP-1 structural changes.[1][2] | PARP-1 conformational changes | Real-time monitoring of structural dynamics.[1][2] | Provides insights into allosteric regulation; suitable for real-time kinetics.[1][2] | Requires genetic engineering to create fusion proteins; potential for steric hindrance. |
| Nanobody-based Biosensors (Chromobodies) | Fluorescently tagged single-domain antibody fragments that bind to endogenous PARP-1.[3][4] | Endogenous PARP-1 | Nanomolar affinity.[3] | Enables visualization of endogenous protein dynamics in live cells without overexpression.[3][4] | Does not directly measure enzymatic activity, only protein localization.[3] |
| Fluorescent NAD+ Analogues | NAD+ analogues with fluorescent tags that are incorporated into poly(ADP-ribose) chains by PARP-1.[5] | PARP activity | Higher sensitivity with two-step assays using biotinylated NAD+.[5] | Directly measures enzymatic activity; can be used in situ on tissue sections.[5] | May not penetrate live cell membranes; potential for altered enzyme kinetics.[5] |
| PARP Inhibitor-based Fluorescent Probes | Fluorescently labeled PARP inhibitors that bind to the active site of PARP-1.[6] | PARP-1 active site | Effective for in vivo imaging in animal models.[6] | Can be used for in vivo imaging to assess drug distribution and target engagement.[6] | Signal is dependent on inhibitor binding, not direct catalytic activity. |
| Aggregation-Induced Emission (AIE) Probes | Fluorogens that become fluorescent upon aggregation induced by the formation of negatively charged poly(ADP-ribose) polymers. | Poly(ADP-ribose) (PAR) polymer | Detection limit of 0.006 U for PARP-1.[7] | "Turn-on" fluorescence signal provides high signal-to-noise ratio. | Indirectly measures PARP-1 activity by detecting its product. |
Experimental Protocols
General Protocol for Assessing Fluorescent Sensor Specificity
The specificity of a fluorescent sensor is crucial for reliable data. A common method to assess specificity involves testing the sensor's response to the target analyte versus its response to other structurally or functionally related molecules.
Objective: To determine the specificity of a fluorescent PARP-1 sensor.
Materials:
-
Purified recombinant PARP-1, PARP-2, and other relevant enzymes (e.g., other PARP family members, DNA ligases).
-
The fluorescent sensor being tested.
-
Activated DNA (e.g., double-stranded DNA with nicks).
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
PARP inhibitor (e.g., Olaparib) for control experiments.[5][8]
-
96-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, activated DNA, and the fluorescent sensor at its optimal concentration.
-
Add the target enzyme (PARP-1) to a set of wells.
-
Add potential cross-reacting enzymes (e.g., PARP-2) to separate sets of wells at the same concentration as PARP-1.
-
Include a negative control with no enzyme.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time, protecting it from light.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Analyze the data: Compare the fluorescence signal in the presence of PARP-1 to the signals from wells containing other enzymes and the negative control. A significantly higher signal for PARP-1 indicates specificity.
-
(Optional) Inhibitor Control: Perform the assay with PARP-1 in the presence and absence of a known PARP inhibitor to confirm that the signal is dependent on PARP-1 catalytic activity.[5][8]
Protocol for In Vitro On-Bead Poly(ADP-ribosyl)ation Assay
This protocol is useful for assessing the effect of a biosensor, such as a nanobody, on the enzymatic activity of PARP-1.[3]
Objective: To determine if a nanobody-based sensor affects the catalytic activity of PARP-1.
Materials:
-
HEK293T cell lysate (as a source of endogenous PARP-1).
-
PARP1 nanotrap beads (nanobody-coupled beads).
-
NAD+.
-
Reaction buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-pADPr antibody.
Procedure:
-
Immunoprecipitate endogenous hPARP1 from HEK293T cell lysates using PARP1 nanotrap beads.
-
Wash the beads to remove unbound proteins.
-
Perform an in vitro poly(ADP-ribosyl)ation reaction directly on the beads by adding reaction buffer and NAD+.
-
Elute the proteins from the beads.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-pADPr antibody to detect the formation of poly(ADP-ribose) chains.
-
Compare the results to a control reaction without the nanobody to assess any inhibitory or enhancing effects.
Visualizations
Signaling Pathway for a FRET-based PARP-1 Sensor
Caption: FRET-based sensor for PARP-1 activity detection.
Experimental Workflow for Sensor Specificity Assessment
References
- 1. Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A New Nanobody-Based Biosensor to Study Endogenous PARP1 In Vitro and in Live Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Challenges: A Comparative Guide to Interference Studies for 8-Carbamoylnaphthalene-1-carboxylic acid Assays
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 8-Carbamoylnaphthalene-1-carboxylic acid is paramount for advancing preclinical and clinical studies. The development of robust bioanalytical methods is a critical step, and a thorough investigation of potential interferences is necessary to ensure data integrity. This guide provides a comparative overview of analytical methodologies, detailed experimental protocols for interference studies, and visual workflows to support the development of reliable assays for this and structurally similar compounds.
Due to the specific nature of this compound, publicly available data on its direct assay interference studies is limited. Therefore, this guide draws upon established principles of bioanalytical method validation and data from analogous compounds, such as other naphthalenecarboxylic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), to provide a representative and practical framework.
Method Performance: A Head-to-Head Comparison
The choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and susceptibility to interferences. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed methods for the quantification of aromatic carboxylic acids in biological matrices.
LC-MS/MS is often considered the "gold standard" for bioanalysis due to its superior sensitivity and selectivity, making it ideal for detecting trace levels of compounds in complex biological fluids.[1] In contrast, HPLC-UV offers a cost-effective and robust alternative, particularly suitable for samples with higher analyte concentrations.[2][3]
The following table summarizes key performance parameters for these two methods, based on data from studies on structurally related aromatic carboxylic acids and NSAIDs.
| Performance Parameter | HPLC-UV | LC-MS/MS | References |
| Limit of Detection (LOD) | 0.04 - 1 µg/mL | 0.0005 - 10 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.1 - 2 µg/mL | 0.01 - 50 ng/mL | [2][4] |
| Linearity (R²) | >0.99 | ≥0.995 | [2][4] |
| Recovery (%) | 80 - 105% | 85 - 110% | [1][4] |
| Precision (%RSD) | < 15% | < 10% | [1][4] |
| Selectivity | Moderate; potential for co-eluting interferences | High; mass-based detection minimizes interferences | [5][6] |
Analysis of Performance Data: The data clearly indicates that LC-MS/MS methods generally provide significantly lower limits of detection and quantification, which is crucial when analyzing samples with low concentrations of the target analyte. While both methods can achieve excellent linearity, the inherent selectivity of mass spectrometry in LC-MS/MS reduces the risk of interference from matrix components or metabolites, leading to more reliable and accurate results.[5]
Experimental Protocols for Interference Studies
A comprehensive interference study is essential to validate the selectivity of a bioanalytical method. The following protocols outline the key experiments required by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9]
Specificity and Selectivity Testing
Objective: To demonstrate that the analytical method can unequivocally measure the analyte of interest without interference from endogenous matrix components, metabolites, and other potentially co-administered compounds.
Methodology:
-
Matrix Blank Analysis:
-
Obtain at least six different lots of the relevant biological matrix (e.g., plasma, urine) from individual donors.
-
Process and analyze these blank samples using the developed analytical method.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ). The response at the retention time of the internal standard (IS) should be less than 5% of the IS response.[10]
-
-
Metabolite and Related Compound Interference:
-
If available, prepare solutions of known metabolites and structurally similar compounds.
-
Spike these compounds into the biological matrix at their highest expected concentrations.
-
Analyze the spiked samples to assess for any interference with the analyte or internal standard.
-
Acceptance Criteria: Same as for matrix blank analysis.
-
-
Commonly Co-administered Drug Interference:
-
Identify drugs that are likely to be administered concomitantly with the therapeutic candidate.
-
Prepare solutions of these drugs and spike them into the biological matrix containing the analyte at the LLOQ and a high concentration.
-
Analyze the samples to ensure the accuracy and precision of the analyte measurement are not affected.
-
Acceptance Criteria: The accuracy should be within ±15% of the nominal concentration, and the precision should be ≤15% RSD.[9]
-
Matrix Effect Evaluation (for LC-MS/MS)
Objective: To assess the potential for ion suppression or enhancement caused by co-eluting matrix components that can affect the accuracy and precision of the assay.
Methodology:
-
Qualitative Assessment (Post-column Infusion):
-
Continuously infuse a solution of the analyte and internal standard into the mass spectrometer post-chromatographic column.
-
Inject an extracted blank matrix sample.
-
Monitor the signal intensity of the analyte and internal standard. A dip or rise in the signal at the expected retention time of the analyte indicates a matrix effect.
-
-
Quantitative Assessment:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Extracted blank matrix spiked with the analyte and internal standard post-extraction.
-
Set C: Analyte and internal standard spiked into the biological matrix and then extracted.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the recovery by comparing the peak areas of Set C to Set B.
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across the different lots of the biological matrix should be ≤15%.[10]
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Naphthalene derivatives have been investigated for their potential to inhibit various signaling pathways implicated in disease. One such pathway is the STAT3 signaling cascade, which is often constitutively active in cancer.[11][12]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of 8-Carbamoylnaphthalene-1-carboxylic acid: A Comparative Guide for Cell Studies
For Researchers, Scientists, and Drug Development Professionals
The evaluation of a compound's cytotoxicity is a critical first step in preclinical research and drug development. This guide provides a framework for assessing the cytotoxic potential of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited publicly available cytotoxicity data for this specific compound, this guide presents a comparative analysis with structurally related naphthalenic acid derivatives. The provided experimental data on these alternatives will serve as a valuable benchmark for your own cell-based studies.
Comparative Cytotoxicity of Naphthalenic Acid Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various naphthalenic acid derivatives against a range of cancer cell lines. This data, gathered from multiple studies, can be used to contextualize the potential efficacy of this compound.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Naphthoquinones | Compound 11 (a 1,4-naphthoquinone derivative) | HuCCA-1 | 0.15 | [1] |
| A549 | 0.31 | [1] | ||
| HepG2 | 0.46 | [1] | ||
| MOLT-3 | 0.06 | [1] | ||
| 5,8-dihydroxy-1,4-naphthoquinone | HepG2 | Potent | [2] | |
| 5-hydroxy-1,4-naphthoquinone | HepG2 | Moderate | [2] | |
| 1,4-naphthoquinone | HepG2 | Less Potent | [2] | |
| Naphthalene Carboxamides | N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | P388/ADR | Non-toxic up to 80 µg/ml | [3] |
| Naphthalene-Enamides | Analog 5f | Huh-7 | 2.62 | [4][5] |
| Analog 5g | Huh-7 | 3.37 | [4][5] | |
| Naphthalene–Sulfonamide Hybrids | Compound 5a | MCF7 | 42.13 | [6][7] |
| Compound 5b | MCF7 | 40.08 | [6][7] | |
| Compound 5e | MCF7 | 43.13 | [6][7] | |
| Compound 5i | MCF7 | 41.6 | [6][7] | |
| Naphthyridine Derivatives | Compound 16 | HeLa | 0.7 | [8] |
| HL-60 | 0.1 | [8] | ||
| PC-3 | 5.1 | [8] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating the cytotoxicity of this compound, it is crucial to follow standardized protocols. Below are detailed methodologies for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 value.
Visualizing Experimental Workflow and Potential Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate experimental workflows and potential biological mechanisms.
Caption: A typical workflow for evaluating the cytotoxicity of a test compound.
Some naphthalimide derivatives have been shown to exert their cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II. While the specific mechanism of this compound is unknown, a potential pathway to investigate could involve the induction of apoptosis.
Caption: A simplified diagram of a potential apoptosis signaling pathway.
References
- 1. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicities of 1,4-naphthoquinone and hydroxylated 1,4-naphthoquinones to replicating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of naphthalene-based probes for bioimaging
For Researchers, Scientists, and Drug Development Professionals
Naphthalene-based fluorescent probes have emerged as powerful tools in bioimaging due to their excellent photophysical properties, including high quantum yields and photostability.[1] Their versatile structure allows for the design of probes that can selectively detect a wide range of analytes, from metal ions to enzymes, making them invaluable for studying cellular processes and for the development of new diagnostic and therapeutic agents. This guide provides a side-by-side comparison of the performance of various naphthalene-based probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Performance Comparison of Naphthalene-Based Probes
The efficacy of a fluorescent probe is determined by several key performance indicators, including its photophysical properties and its sensitivity and selectivity towards the target analyte. The following tables summarize the quantitative data for a selection of naphthalene-based probes designed for the detection of metal ions, cyclooxygenase-2 (COX-2), and for monitoring viscosity.
Probes for Metal Ion Detection
Naphthalene-based probes for metal ion detection often employ a "turn-on" fluorescence mechanism, where the fluorescence is initially quenched and is enhanced upon binding to the target ion. This is frequently achieved through mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[2]
| Probe Name/Identifier | Target Ion | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Binding Constant (Ka) | Reference |
| For Al³⁺ Detection | ||||||||
| L | Al³⁺ | 370 | 475 | 105 | - | 1.0 x 10⁻⁷ M | 1.83 x 10⁵ M⁻¹ | [3] |
| Probe F6 | Al³⁺ | 343 | 434 | 91 | - | 8.73 x 10⁻⁸ M | 1.598 x 10⁵ M⁻¹ | [4] |
| Unnamed Naphthalene derivative | Al³⁺ | - | 442 | - | - | 1.33 µM | - | [5] |
| For Zn²⁺ Detection | ||||||||
| PLB3 | Zn²⁺ | ~370 | ~460 | ~90 | - | 0.33 µM | 5.14 x 10⁷ M⁻¹ | [6] |
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Zn²⁺ | - | - | - | - | - | - | [7] |
| For pH Sensing | ||||||||
| Mitochondrial-targeted probe | pH | 454 | 650 | 196 | - | - | pKa = 8.85 | [8] |
Note: A dash (-) indicates that the data was not available in the cited literature.
Probes for Cyclooxygenase-2 (COX-2) Bioimaging
Cyclooxygenase-2 is an important enzyme in inflammation and is overexpressed in many cancers, making it a key target for diagnostic imaging.[9] Naphthalene-based probes for COX-2 often utilize a "turn-on" mechanism based on PET, where the probe's fluorescence is quenched until it binds to the active site of the enzyme.[10][11]
| Probe Name/Identifier | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Key Features | Reference |
| BTDAN-COX-2 | Two-photon | ~550 | - | - | - | Two-photon probe for in situ real-time imaging | [10][12] |
| Indomethacin Conjugates | - | - | - | - | - | High binding affinity and selectivity for COX-2 | [9] |
Note: A dash (-) indicates that the data was not available in the cited literature.
Signaling Pathways and Experimental Workflows
The functionality of many naphthalene-based probes is underpinned by specific signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for bioimaging.
Photoinduced Electron Transfer (PET) Mechanism for Metal Ion Detection
A common signaling pathway for "turn-on" fluorescent probes is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the target analyte, the fluorescence of the naphthalene fluorophore is quenched by an electron transfer from a linked receptor. Upon binding of the analyte, this PET process is inhibited, leading to a significant increase in fluorescence.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An AL3+-selective fluorescent probe derived from of naphthalene | International Journal of Current Research [journalcra.com]
- 6. researchgate.net [researchgate.net]
- 7. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.figshare.com [acs.figshare.com]
Safety Operating Guide
Proper Disposal of 8-Carbamoylnaphthalene-1-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The safe and environmentally responsible disposal of 8-Carbamoylnaphthalene-1-carboxylic acid is a critical aspect of laboratory safety and chemical management. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1]. The primary disposal route for this compound is through an approved hazardous waste disposal facility.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. As a naphthalene derivative and a carboxylic acid, it should be handled with care. Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure. This includes:
-
Safety glasses or goggles: To protect the eyes from splashes or dust.[2][3][4]
-
Chemical-resistant gloves: Inspect gloves before use and use proper removal techniques.[2][5][6]
-
Lab coat: To protect skin and clothing.
-
Respiratory protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[7]
All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container. This includes unused or expired chemicals, contaminated gloves, pipette tips, and paper towels.[8]
-
This container should be clearly labeled for "Naphthalene Contaminated Waste" and may require a "CANCER HAZARD" warning, as is common for naphthalene derivatives.[8]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.
-
If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated solvents).
-
Do not mix this waste with incompatible materials.
-
3. Waste Container Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.[1]
-
The name of the principal investigator and the laboratory location.
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
This area must be at or near the point of generation.
-
The SAA should have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep the waste container tightly closed at all times, except when adding waste.
5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, respiratory protection (if dust is generated). | [2][3][4][7][9] |
| Waste Container Type | Leak-proof, compatible with the chemical and any solvents. | [8] |
| Solid Waste Labeling | "Hazardous Waste," "this compound," Hazard warnings, Accumulation start date, PI name and lab. | [1] |
| Liquid Waste Labeling | "Hazardous Waste," "this compound," Solvent name, Hazard warnings, Accumulation start date, PI name and lab. | [1] |
| Disposal Method | Collection by a licensed hazardous waste disposal service for incineration or other approved treatment. | [6] |
| Prohibited Disposal Routes | Do not dispose of down the drain or in regular trash. | [1] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. afgsci.com [afgsci.com]
- 3. fishersci.com [fishersci.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. static.igem.org [static.igem.org]
- 9. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 8-Carbamoylnaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for handling 8-Carbamoylnaphthalene-1-carboxylic acid. The following procedures are based on best practices for handling similar aromatic carboxylic acids and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoes | Prevents skin contact which may cause irritation. Full body protection is crucial in case of spills.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.[1]
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.[1]
-
Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[1]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.[1]
-
Keep containers tightly closed when not in use.[1]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Emergency Procedures
In the event of an exposure or spill, follow these emergency procedures:
| Incident | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and absorb it with an inert material. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless it is known to be compatible.
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow and Safety Relationships
The following diagrams illustrate the logical flow of operations for safely handling this compound and the relationship between hazards and protective measures.
Caption: Step-by-step workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
